Pyrroline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N/c1-2-4-5-3-1/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEBUVRVKCANEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80182595 | |
| Record name | Pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
69.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28350-87-0 | |
| Record name | Pyrroline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028350870 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80182595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Sophisticated Synthetic Methodologies for Pyrroline and Its Derivatives
Transition Metal-Catalyzed Cyclization Approaches
Transition metals like palladium and copper play pivotal roles in facilitating the formation of pyrroline rings through various mechanisms. Their ability to activate substrates and promote bond formation under mild conditions makes them indispensable in modern synthetic organic chemistry.
Palladium-Catalyzed Synthesis of this compound Rings from Diverse Precursors
Palladium catalysis offers versatile pathways for constructing this compound rings from readily available starting materials. These methods often involve the formation of new carbon-nitrogen and carbon-carbon bonds through catalytic cycles.
Alkene Carboamination and Carboalkoxylation Pathways
Palladium-catalyzed alkene carboamination and carboalkoxylation reactions provide efficient routes to substituted pyrrolidine (B122466) and tetrahydrofuran (B95107) derivatives, respectively. nih.govresearchgate.net These transformations involve the coupling of a carbon electrophile with an unsaturated amine or alcohol, leading to the difunctionalization of the alkene. researchgate.net Mechanistic studies suggest that these reactions often proceed through a syn-heteropalladation pathway. nih.govresearchgate.net This involves the concerted addition of a palladium species and a heteroatom (nitrogen or oxygen) across the double bond. The resulting alkyl-palladium intermediate can then undergo further transformations, such as reductive elimination, to form the cyclic product. researcher.life
Research has demonstrated the application of these methods to a wide range of substrates, including (hetero)arylthianthrenium triflates, which afford biologically important pyrrolidine and tetrahydrofuran derivatives. nih.govresearchgate.net The development of enantioselective variants of these carboamination reactions allows for the synthesis of chiral pyrrolidines with high enantiomeric excess. researchgate.netresearcher.life
Oxidative Addition Mechanisms with Oxime Esters
Oxidative addition of a Pd(0) catalyst into the N-O bond of oxime esters is a key step in certain palladium-catalyzed this compound synthesis strategies. researchgate.netconicet.gov.arrsc.orgrsc.orgnih.gov This process generates an imino-Pd(II) intermediate, which can then undergo intramolecular cyclization with a pendant alkene. researchgate.netconicet.gov.ar This cyclization is often described as a Narasaka-Heck type reaction. rsc.orgnih.gov The subsequent fate of the alkyl-Pd(II) this compound intermediate can be controlled by the reaction conditions and the presence of external nucleophiles. conicet.gov.ar
This approach allows for the synthesis of a variety of functionalized 1-pyrrolines through subsequent reactions with organometallic reagents or alcohols under carbonylative or non-carbonylative conditions. researchgate.netconicet.gov.ar This provides a unified strategy for achieving alkene 1,2-aminoacylation, -carboxylation, -arylation, -vinylation, and -alkynylation. researchgate.netconicet.gov.ar Studies have shown that the nature of the alkene substituent can influence the regioselectivity and stereoselectivity of the cyclization. conicet.gov.aracs.org For instance, using 1,2-dialkylated alkenes can lead to chiral dihydropyrroles, while the use of 1,1-disubstituted alkenes can provide access to α,α-disubstituted pyrrolidine derivatives. rsc.orgacs.org
Copper-Catalyzed Cyclizations and Annulation Reactions
Copper catalysis provides alternative and complementary methods for the synthesis of pyrrolines, often involving radical pathways or distinct cyclization modes.
Intramolecular Aminooxygenation of Alkenylimines
Copper(II)-mediated intramolecular aminooxygenation of alkenylimines has been developed as a method for the synthesis of 1-pyrrolines. rsc.org This approach can yield oxymethyl-substituted pyrrolines. rsc.org The reaction typically involves the addition of a Grignard reagent to alkenyl carbonitriles, followed by treatment with a copper salt and an oxidizing agent like TEMPO. rsc.org The proposed mechanism involves an intermediate with iminyl radical character that triggers the cyclization to form a C-N bond. rsc.org Enantioselective variants of copper-catalyzed intramolecular aminooxygenation of olefins have also been reported, providing access to chiral nitrogen heterocycles like pyrrolidines. nih.govchemrxiv.org These reactions can proceed via an amidyl radical pathway. chemrxiv.org
Heteroatom Transfer Radical Cyclization (HATRC)
Copper-catalyzed heteroatom transfer radical cyclization (HATRC) offers a route to substituted 1-pyrrolines, particularly from α,α-dichlorinated imines. rsc.orgmlsu.ac.in This free-radical ring closure reaction is often performed with copper(I) chloride in the presence of ligands such as PMDTA or TMEDA, which enhance the catalyst's activity by modifying its solubility and redox potential. rsc.orgmlsu.ac.in The formation of the five-membered ring proceeds through a radical 5-exo-trig cyclization. rsc.org This method can generate products with high diastereoselectivity, attributed to steric hindrance. mlsu.ac.in HATRC has also been applied to the synthesis of fused pyrrolines through azide (B81097) radical-mediated annulation reactions of enynes. rsc.org
Data Tables
Due to the diverse nature of substrates and conditions reported across different studies for these methodologies, presenting a single comprehensive data table is not feasible. However, research findings often detail yields, diastereoselectivity (dr), and enantioselectivity (ee) for specific substrate examples under optimized conditions.
For instance, in palladium-catalyzed cyclizations of oxime esters with 1,2-dialkylated alkenes, diastereoisomeric ratios are reported to be in the range of 90/10. conicet.gov.ar In copper-catalyzed HATRC, diastereoselectivity can be superb, with diastereoisomeric ratios in the range of 90 to 100. mlsu.ac.in
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM)
Ruthenium-catalyzed Ring-Closing Metathesis (RCM) is a widely utilized method for the synthesis of cyclic alkenes, including pyrrolines. This reaction involves the intramolecular coupling of two terminal or internal olefins within a molecule to form a ring and a volatile alkene, typically ethene, as a byproduct. organic-chemistry.org Ruthenium alkylidene catalysts, such as Grubbs catalysts, are commonly used for RCM due to their tolerance of various functional groups. organic-chemistry.orgd-nb.info
RCM has been successfully applied to the synthesis of pyrrolines from diallylamine (B93489) derivatives. organic-chemistry.orgd-nb.info The reaction proceeds through a catalytic cycle involving metallacyclobutane intermediates. organic-chemistry.org The efficiency of Ru-catalyzed RCM for this compound synthesis has been demonstrated with various substrates, including unsubstituted diallylamine, often yielding products in good to excellent yields with low catalyst loadings. d-nb.info The development of second-generation Grubbs catalysts and other ruthenium complexes bearing N-heterocyclic carbenes has further enhanced the versatility and efficiency of this method. organic-chemistry.orgd-nb.info For example, the synthesis of N-Boc-3-pyrroline has been achieved in high yields using ruthenium catalysts. orgsyn.org
Specific examples of ruthenium catalysts used in this compound synthesis via RCM include those bearing chelating phosphine (B1218219) ligands or N-heterocyclic carbenes. d-nb.info Tandem reactions involving ring-opening metathesis (ROM), RCM, and cross-metathesis catalyzed by ruthenium complexes have also been developed for constructing the 3-pyrroline (B95000) skeleton from complex substrates like 1,6-cyclopropene-ynes and olefins. acs.org
Silver-Catalyzed Cyclization of Allenic Amino Acids
Silver catalysis provides an effective route to functionalized Δ3-pyrrolines through the cyclization of allenic amino acids. organic-chemistry.orgorganic-chemistry.orgrjptonline.orgresearchgate.net This method leverages the unique reactivity of allenes to construct heterocyclic scaffolds. The cyclization of allenic amino acids catalyzed by silver(I) salts, such as AgNO3 and AgBF4, has been shown to yield highly functionalized Δ3-pyrrolines, often with transfer of chiral information from the starting materials. organic-chemistry.orgorganic-chemistry.orgrjptonline.orgresearchgate.net
This silver-catalyzed cyclization is part of diversity-oriented synthesis (DOS) strategies, allowing for the generation of structurally diverse this compound derivatives. organic-chemistry.orgrjptonline.org The reaction involves the intramolecular addition of a nitrogen nucleophile to the allene (B1206475) moiety. researchgate.net In addition to pyrrolines, alternative cyclization pathways leading to other heterocycles like oxazines have also been observed depending on the substrate structure. organic-chemistry.orgrjptonline.orgresearchgate.net An intramolecular chloroamination of allenes catalyzed by cationic silver complexes has also been reported, providing access to functionalized 3-pyrroline derivatives. organic-chemistry.orgrjptonline.org
Photocatalytic Strategies for this compound Framework Construction
Photocatalysis, utilizing visible light to drive chemical transformations, has emerged as a greener and milder approach for the synthesis of this compound frameworks. nih.govfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netnih.gov These strategies often involve the generation of reactive radical intermediates.
Iminyl Radical-Mediated Intramolecular Cyclization/Functionalization
Photocatalytic iminyl radical-mediated intramolecular cyclization/functionalization of C-C double bonds is a novel method for the rapid synthesis of diversely functionalized 1-pyrroline (B1209420) derivatives. nih.govfrontiersin.orgresearchgate.netresearchgate.net This approach involves the generation of iminyl radicals, typically from oxime derivatives or vinyl azides, which then undergo intramolecular cyclization onto an alkene. nih.govfrontiersin.orgresearchgate.netacs.orgnih.gov
The iminyl radical can be generated from O-acyl oxime derivatives in the presence of a photocatalyst and visible light. rsc.org The subsequent cascade reaction involves a 5-exo cyclization followed by potential intermolecular radical trapping or other functionalization steps. rsc.org Another strategy involves iminyl radical-mediated intramolecular 1,5-hydrogen atom transfer (HAT) followed by cyclization. nih.govresearchgate.net Vinyl azides can also serve as iminyl radical sources through radical addition and nitrogen extrusion. nih.govfrontiersin.org
Examples of photocatalysts used in these transformations include iridium complexes like fac-[Ir-(ppy)3] and ruthenium complexes like Ru(bpy)3(PF6)2. rsc.orgnih.govresearchgate.netresearchgate.netnih.gov The chemodivergent nature of some photocatalytic approaches allows for the selective synthesis of different products, including 1-pyrrolines, by controlling reaction parameters such as the photocatalyst and additives. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov
Chemodivergent Photocatalytic Access
Chemodivergent photocatalytic strategies enable the selective synthesis of different cyclic structures, including 1-pyrrolines, from common starting materials by switching reaction conditions. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov A notable example is the chemodivergent photocatalytic access to 1-pyrrolines and 1-tetralones from alkyl bromides and vinyl azides. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov
This protocol involves intermolecular radical addition and switchable distal C(sp3)–H functionalization mediated by iminyl radicals. nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov The chemoselectivity between C(sp3)–N bond formation (leading to pyrrolines) and C(sp3)–C(sp2) bond formation (leading to tetralones) can be precisely controlled by the choice of photocatalyst (e.g., Ru(bpy)3(PF6)2 vs. fac-Ir(ppy)3) and additives (e.g., base vs. acid). nih.govfrontiersin.orgresearchgate.netresearchgate.netnih.gov This highlights the ability of photocatalysis to provide flexible routes to different heterocyclic scaffolds.
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions are fundamental strategies for constructing cyclic systems, including pyrrolines. These reactions involve the formation of a new bond between two atoms within the same molecule, leading to ring formation. Various types of intramolecular cyclizations can be employed for this compound synthesis, often mediated by different reagents or catalysts.
Examples of intramolecular cyclization approaches to pyrrolines mentioned in the search results include:
Reductive cleavage of N-O bonds in oxime ethers to generate N-centered radicals that undergo intramolecular cyclization. organic-chemistry.org
Intramolecular iminium ion cyclization of Baylis-Hillman derivatives. organic-chemistry.org
Palladium-catalyzed intramolecular amination of alkenes with tosyl-protected amines. organic-chemistry.org
Brønsted acid catalyzed cyclization of aminodiazoesters with aldehydes. organic-chemistry.org
Anodic olefin coupling reactions involving intramolecular cyclization to form substituted this compound rings. nih.gov
Intramolecular hydroamination of aminoalkenes catalyzed by ruthenium complexes. organic-chemistry.org
Intramolecular chloroamination of allenes catalyzed by silver complexes. organic-chemistry.orgrjptonline.org
Phosphine-catalyzed annulation reactions. organic-chemistry.org
Aza-Cope-Mannich cyclization reactions. organic-chemistry.orgrjptonline.org
These intramolecular cyclization reactions offer diverse strategies for constructing the this compound core, utilizing various functional groups and reaction mechanisms. The specific conditions and substrates employed dictate the type of this compound isomer formed and the substituents present on the ring.
Hydroamination/Reduction Pathways of Unactivated Alkynes
Hydroamination/reduction pathways offer an efficient route to saturated nitrogen heterocycles, including pyrrolidines, from unactivated alkynes. This tandem process typically involves the intramolecular addition of an amine to an alkyne, followed by the reduction of the resulting enamine intermediate.
Transition-metal-free methods utilizing systems like Et₃SiH and a catalytic amount of I₂ have been shown to facilitate the intramolecular hydroamination/reduction of unactivated alkynes at room temperature. This approach provides access to 2,4- and 2,5-disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Brønsted acid catalysis, specifically with bis(trifluoromethanesulfonyl)imide, has also been reported for the intramolecular hydroamination of unactivated alkynes. In the presence of silane (B1218182), the generated cyclic enamine intermediates are effectively reduced to the corresponding saturated cyclic amines, yielding 2,4-cis and 2,5-cis pyrrolidine derivatives with high diastereoselectivity. acs.orgnii.ac.jp Palladium-catalyzed intramolecular alkyne hydroamination has also been explored for the enantioselective synthesis of pyrrolidines. nih.gov
Radical Amidation/Cyclization Sequences
Radical cyclization strategies provide a powerful tool for the construction of cyclic systems, including pyrrolines. These sequences often involve the generation of radical intermediates that undergo intramolecular cyclization to form the this compound ring.
Methods involving the reductive cleavage of the N-O bond in oxime ethers, promoted by reagents such as SmI₂, can generate N-centered radicals. These radicals can then undergo intramolecular cyclization to afford five-membered cyclic imines (1-pyrrolines) through either N-centered radical addition or N-centered anion nucleophilic substitution. organic-chemistry.org Copper-catalyzed radical cyclization reactions of N-allyl-haloamines have been developed for the synthesis of substituted 2,4-trans-(NH)-pyrrolidines. nih.gov Additionally, thermal and microwave-promoted radical cyclization of O-aryloximes has been reported for the synthesis of functionalized pyrrolines. mdpi.com
Multi-Component Reactions for this compound Derivatives
Multi-component reactions (MCRs) are convergent synthetic strategies that combine three or more reactants in a single step, offering efficiency and atom economy in the synthesis of complex molecules. MCRs have been widely applied to the synthesis of this compound derivatives, providing rapid access to functionalized scaffolds. tandfonline.comresearchgate.netfrontiersin.orgpreprints.org
Asymmetric MCRs have been developed for the diastereoselective synthesis of substituted pyrrolidines. For instance, reactions involving optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents in a one-pot operation have afforded highly substituted pyrrolidine derivatives with good diastereoselectivity. nih.gov The Ugi four-component reaction is a prominent MCR that has been utilized in the synthesis of diverse heterocyclic molecules, including those containing the this compound core. researchgate.net Three-component reactions involving isatin, glycine (B1666218) methyl ester chloride, and (Z)-5-arylidine-2-thioxothiazolidin-4-ones have been reported for the synthesis of rhodanine-substituted spirooxindole pyrrolidine derivatives. tandfonline.com Another example involves the synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones via three-component reactions of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline. beilstein-journals.orgjst-ud.vn
Synthesis from Specialized Precursors
This compound derivatives can also be synthesized from a variety of specialized precursors through specific chemical transformations.
Pyrrolidinones, which are cyclic amides, can serve as precursors for the synthesis of this compound derivatives through various derivatization strategies. Transformations of pyrrolidinones often involve modifying the amide functionality or introducing unsaturation into the ring.
Methods for the synthesis of 2-substituted 1-pyrrolines from N-vinyl-pyrrolidin-2-one have been reported, including additions of organolithium and Grignard reagents to activated pyrrolidinone derivatives. orgsyn.org The synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has been achieved from 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are themselves accessible from multi-component reactions involving ethyl 2,4-dioxovalerate, aromatic aldehydes, and aniline. beilstein-journals.orgjst-ud.vn
Alkynes and dienes are versatile starting materials for the construction of this compound rings through various cyclization and cycloaddition reactions.
Enyne metathesis reactions, catalyzed by ruthenium complexes, provide a useful method for synthesizing conjugated 1,3-diene systems and can be applied to the synthesis of nitrogen heterocycles like pyrrolines through intramolecular (RCEYM) or intermolecular (EYCM) variants. chim.it The combination of EYCM and cycloaddition reactions can also lead to cyclic nitrogen compounds. chim.it Radical cyclization of 1,6-enynes has been explored for the synthesis of substituted pyrrolidine derivatives, involving the addition of radicals to the alkene or alkyne followed by cyclization. mdpi.com Metal-free cyclization reactions of terminal alkynes with 2-azaallyls have been developed for the synthesis of 1-pyrroline derivatives. rsc.org
Condensation reactions between carbonyl compounds and imines or amines are fundamental transformations in organic synthesis and can be employed in the synthesis of this compound derivatives. These reactions often involve the formation of C-N double bonds and subsequent cyclization.
The synthesis of 2-substituted pyrrolidines from carbonyl compounds (primarily aromatic aldehydes) and 3-chloropropylamine (B7771022) has been reported, although yields can be lower with aliphatic ketones and aldehydes. organic-chemistry.org Condensation reactions based on the C-H bond functionalization of amines, proceeding via azomethine ylide intermediates, can also provide access to functionalized amines, including those within this compound structures. nih.gov Copper-catalyzed condensation of enolizable imines and α-diazo-β-dicarbonyl compounds has been shown to afford highly substituted pyrroles, which are related to pyrrolines through oxidation state. rsc.orgresearchgate.net
Cyclization of Alkene-Tethered Oxime Esters
The cyclization of alkene-tethered oxime esters has emerged as an effective strategy for the synthesis of a wide range of this compound derivatives. This method often involves metal catalysis and can proceed through various mechanisms, including those involving radical intermediates.
One approach utilizes nickel catalysis for the reductive iminoarylation of oxime ester-tethered alkenes, providing a rapid route to diverse functionalized pyrrolines thieme-connect.comthieme-connect.com. This methodology avoids the use of noble metals, employing more abundant nickel, which contributes to cost-effectiveness thieme-connect.comthieme-connect.com. The proposed mechanism for some nickel-catalyzed reactions suggests the involvement of a carbon radical species, supported by experiments such as the isolation of TEMPO adducts and radical clock experiments thieme-connect.comthieme-connect.com. The reaction scope has been demonstrated with various substituted oxime esters and alkenes, yielding pyrrolines in moderate to good yields thieme-connect.comrsc.org. For instance, a study reported yields up to 71% with 41 examples demonstrated on up to a 1 mmol scale thieme-connect.com.
Palladium catalysis has also been employed in the cyclization of alkene-tethered oxime esters. An umpolung approach based on the oxidative addition of Pd(0) into the N-O bond of O-pentafluorobenzoyl oxime esters generates an imino-Pd(II) intermediate, which undergoes 5-exo cyclization with alkenes to form alkyl-Pd(II) this compound intermediates. These intermediates can then be further functionalized rsc.org. Asymmetric versions of this reaction using chiral ligands have been explored, although achieving high enantioselectivity can be challenging rsc.org.
Copper-catalyzed enantioselective synthesis of borylated 1-pyrrolines from γ,δ-unsaturated oxime esters has also been reported. This method involves an asymmetric borylcupration/cyclization strategy, providing access to novel borylated this compound derivatives with varying yields and enantioselectivities researchgate.net.
Strategies Employing Homopropargylic Amines
Homopropargylic amines serve as versatile starting materials for the synthesis of pyrroles and pyrrolines, often through cascade reactions involving cyclization of the alkyne moiety onto an amine or imine derivative.
One strategy involves the reaction of homopropargylic amines with aryl iodides in the presence of palladium and copper catalysts to prepare tetrasubstituted pyrroles nih.gov. This process is proposed to occur via a sequence including Sonogashira coupling, intramolecular hydroamination, and reductive elimination, with a 2-pyrroline intermediate undergoing oxidation to yield the final pyrrole (B145914) product nih.gov.
Homopropargylic N-sulfonylamines can be synthesized from aldehydes using zinc powder catalysis. These intermediates can then be utilized in reactions leading to pyrrolidine derivatives mdpi.com. Diastereoselective synthesis of enantiopure homopropargylic amines has been achieved through the propargylation of N-tert-butylsulfinylimines with allenylzinc or propargylmagnesium bromides mdpi.com.
Another approach utilizes enyne cross metathesis of propargylamines with vinyl ethers, enabling a one-pot synthesis of substituted pyrroles acs.org. This methodology can also be applied to the synthesis of this compound analogues acs.org.
Stereoselective and Enantioselective Synthesis Methods
Achieving stereochemical control is crucial in the synthesis of pyrrolines due to their prevalence in chiral natural products and pharmaceuticals. Various stereoselective and enantioselective methods have been developed.
Asymmetric cyclization reactions are prominent in this area. For instance, an enantioselective aza-Heck cyclization/cross-coupling sequence involving alkene-tethered oxime esters and alkyl iodides catalyzed by nickel complexes with chiral ligands has been reported organic-chemistry.org. This method provides access to highly enantioenriched pyrrolines under mild conditions organic-chemistry.org. The use of newly defined pyridinebis(oxazoline) ligands has been shown to be effective in achieving high enantioselectivity organic-chemistry.org.
Stereoselective cyclization between alkylidene oxindoles and 5-methoxyoxazoles catalyzed by titanium(IV) chloride affords spiro[3,3′-oxindole-1-pyrrolines] with high yields and diastereoselectivity nih.govacs.org. Enantiocontrol can be achieved using chiral scandium(III) complexes, where a ligand-induced reversal of diastereoselectivity has been observed nih.govacs.org.
Organocatalysis also plays a significant role in the enantioselective synthesis of pyrrolines. An organocatalyzed conjugate addition of nitromethane (B149229) to β-trifluoromethylated enones, followed by a sequence of nitro-reduction, cyclization, and dehydration, provides β-trifluoromethylated pyrrolines with high enantioselectivities rsc.orgrsc.org.
Phosphine-catalyzed [3 + 2] annulation reactions between allenes and imines offer a regio- and stereoselective route to substituted pyrrolines orgsyn.org. Chiral phosphines have been explored to induce asymmetry in these reactions, although achieving high enantiocontrol can be challenging depending on the specific substrates and catalysts orgsyn.org.
Metal-catalyzed asymmetric 1,3-dipolar cycloaddition reactions are also effective for constructing chiral pyrrolidine (a saturated analog of this compound) and this compound rings. A copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides with β-phthaliminoacrylate esters provides pyrrolidine β-amino acid derivatives with high diastereo- and enantioselectivities rsc.org.
Light-driven enantioselective synthesis of 1-pyrroline derivatives has been achieved through a radical/polar cascade reaction involving acyl heterocycles and ketimines in the presence of a photocatalyst and a chiral rhodium catalyst thieme-connect.comresearchgate.net. This method provides access to enantioenriched 1-pyrrolines with good yields and high enantioselectivities thieme-connect.com.
Cobalt catalysis has been utilized for the regio- and enantioselective hydromethylation of 3-pyrrolines, providing access to enantioenriched methyl-substituted pyrrolidine compounds acs.org. This method employs a cobalt precursor in combination with a modified bisoxazoline (BOX) ligand acs.org.
The synthesis of chiral Δ1-pyrroline sulfonamides has been reported via a chiral aldehyde-mediated cascade reaction involving NH2-free glycinate (B8599266) and cyclic 1-azadienes, achieving high efficiency and stereoselectivity rsc.org.
In Depth Chemical Reactivity and Mechanistic Investigations of Pyrrolines
Fundamental Reactivity Patterns of Pyrroline Isomers
The three structural isomers of this compound—1-pyrroline (B1209420), 2-pyrroline, and 3-pyrroline (B95000)—each display unique reactivity patterns stemming from the electronic nature of their core structure.
1-Pyrrolines, also known as 3,4-dihydro-2H-pyrroles, are characterized by an endocyclic carbon-nitrogen double bond, classifying them as cyclic imines. This imine functionality is the dominant determinant of their chemical reactivity. The nitrogen atom is more electronegative than the carbon atom, leading to a polarization of the C=N bond and rendering the carbon atom electrophilic. This inherent electrophilicity makes 1-pyrrolines susceptible to attack by a wide range of nucleophiles.
The reactivity of 1-pyrrolines is exemplified by their participation in reactions such as nucleophilic additions, where a nucleophile attacks the C-2 carbon of the this compound ring. This electrophilic character is central to many of their synthetic applications, allowing for the construction of more complex pyrrolidine-containing scaffolds. researchgate.net For instance, they readily react with organometallic reagents and enolates. The electrophilicity can be further enhanced by N-activation, for example, through protonation or Lewis acid coordination, which increases the positive charge character on the imine carbon.
Elucidation of Reaction Mechanisms
Detailed mechanistic studies have been instrumental in understanding and predicting the outcomes of this compound reactions. These investigations have unveiled a variety of pathways through which pyrrolines can transform, including pericyclic reactions, radical processes, and polar additions.
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a π-system. wikipedia.orglibretexts.org While less common for the simple this compound scaffold itself, substituted this compound derivatives can undergo such rearrangements. For example, arkat-usa.orgarkat-usa.org-sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are well-established synthetic methodologies that can be applied to systems containing a this compound ring, provided the requisite diene or allyl ether functionalities are present. youtube.comimperial.ac.uk These reactions proceed through a concerted, cyclic transition state and are governed by the principles of orbital symmetry. uh.edu
Decarboxylation, the removal of a carboxyl group, is a significant reaction pathway for this compound-carboxylic acids. For instance, the decarboxylation of pyrrole-2-carboxylic acid, a related aromatic analogue, has been studied computationally to understand the mechanism. These studies suggest that the reaction can be catalyzed by acid and involves the addition of water to the carboxyl group, followed by the cleavage of the C-C bond to release carbon dioxide. researchgate.netresearchgate.net In the context of biological systems, the decarboxylation of Δ¹-pyrroline-5-carboxylate is a key step in metabolic pathways. This reaction can be initiated by the addition of a 1,3-dicarbonyl compound to the cyclic imine, which is followed by the decarboxylation event. nih.gov
As previously mentioned, the electrophilic C-2 carbon of 1-pyrrolines is a prime target for nucleophilic attack. researchgate.net A variety of nucleophiles, including organometallic reagents, enolates, and cyanide, can add to the imine double bond to form substituted pyrrolidines. u-szeged.hu The stereochemical outcome of these additions can often be controlled by the use of chiral auxiliaries or catalysts.
Intramolecular allylation represents a specific and powerful application of this reactivity. In this reaction, a nucleophilic allylic group tethered to the this compound precursor attacks the electrophilic imine carbon in an intramolecular fashion. This process is a valuable method for the construction of bicyclic and polycyclic nitrogen-containing frameworks. For example, the asymmetric allylation of 1-pyrroline-5-carboxylic esters has been achieved using a synergistic palladium/copper catalyst system. Mechanistic studies of this reaction suggest that the nucleophilic attack is the enantioselective-determining step, involving the cooperative action of N-metalated azomethine ylides and π-allylpalladium complexes. nih.gov
Hydrosilylation is the addition of a silicon-hydrogen bond across an unsaturated bond, such as the C=N bond of a 1-pyrroline. This reaction is typically catalyzed by transition metal complexes, most notably those of platinum. wikipedia.orgmdpi.com The generally accepted mechanism for the hydrosilylation of alkenes, which serves as a model for imines, is the Chalk-Harrod mechanism. libretexts.orgnih.gov This mechanism involves:
Oxidative addition of the hydrosilane to the metal center.
Coordination of the unsaturated substrate (the this compound) to the metal complex.
Migratory insertion of the coordinated substrate into the metal-hydride bond.
Reductive elimination of the silylated product, regenerating the catalyst.
Variations of this mechanism exist, and in some cases, the insertion may occur into the metal-silicon bond instead. wikipedia.org The regioselectivity and stereoselectivity of the hydrosilylation of pyrrolines can be influenced by the choice of catalyst, ligands, and reaction conditions.
Iminyl radicals are nitrogen-centered radicals with the unpaired electron residing in an sp²-hybridized orbital. acs.org These reactive intermediates can be generated from this compound precursors, such as O-aryloximes, through homolytic cleavage of the N-O bond, often promoted by microwave irradiation. arkat-usa.orgnsf.gov Once generated, these iminyl radicals can undergo a variety of transformations.
A key reaction of iminyl radicals is intramolecular cyclization. For instance, an iminyl radical tethered to an alkene can undergo a 5-exo-trig cyclization to form a this compound ring. nsf.govbyu.edu This approach is a powerful method for the synthesis of functionalized pyrrolines, as the resulting carbon-centered radical can be trapped by a variety of radical trapping agents, leading to the formation of new C-C, C-N, C-O, C-S, or C-X bonds. nsf.govfao.org
Following their generation, iminyl radicals can also participate in hydrogen atom transfer (HAT) reactions. byu.edu 1,5-HAT is a particularly common process where the nitrogen-centered radical abstracts a hydrogen atom from a carbon atom at the 5-position, generating a more stable carbon-centered radical. arkat-usa.orgnih.gov This translocated radical can then be functionalized. This sequence of iminyl radical generation followed by 1,5-HAT provides a strategic approach to the functionalization of remote C-H bonds. rsc.org
Interactive Data Tables
Table 1: Mechanistic Overview of Key this compound Reactions
| Reaction Type | Key Intermediate(s) | Driving Force / Key Step | Typical Reagents/Conditions | Product Type |
| Nucleophilic Addition | Iminium ion (if protonated) | Electrophilicity of imine carbon | Organometallics, Enolates, Cyanide | Substituted Pyrrolidines |
| arkat-usa.orgarkat-usa.org-Sigmatropic Rearrangement | Cyclic transition state | Favorable orbital overlap, release of strain | Heat, Lewis acids | Rearranged Pyrrolidine (B122466) Derivatives |
| Hydrosilylation | Metal-hydride-silyl complex | Formation of stable Si-C and N-H bonds | Hydrosilanes, Pt or other metal catalysts | N-Silylpyrrolidines |
| Iminyl Radical Cyclization | Iminyl radical, Carbon-centered radical | Formation of a stable 5-membered ring | O-Aryloximes, Microwave irradiation, Radical traps | Functionalized Pyrrolines |
| Decarboxylation | Carbanion or enamine intermediate | Release of CO₂, stabilization of intermediate | Acid or base catalysis, heat | Pyrrolines or Pyrroles |
Stepwise Addition/Elimination Mechanisms
The stepwise addition-elimination mechanism is a common reaction pathway for this compound derivatives, particularly in nucleophilic substitution reactions. This two-step process involves the initial addition of a nucleophile to form a transient intermediate, followed by the elimination of a leaving group to yield the final product. fiveable.mechemistrysteps.comlibretexts.org
A notable example is the reaction of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones with aliphatic amines to form 1,4,5-trisubstituted pyrrolidine-2,3-dione (B1313883) derivatives. nih.gov The proposed mechanism, supported by computational studies, proceeds as follows:
Nucleophilic Addition: The aliphatic amine acts as a nucleophile, attacking the electrophilic carbon of the this compound-2-one ring. This addition leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton transfer may occur within the intermediate to facilitate the subsequent elimination step.
Elimination: The intermediate collapses, eliminating a molecule of water. This step regenerates a carbonyl group and results in the formation of the final pyrrolidine-2,3-dione product, which exists in a stable enamine form. nih.gov
This mechanism is characteristic of nucleophilic acyl substitution and highlights the reactivity of the this compound-2-one core towards nucleophiles. chemistrysteps.com
Concerted Exchange Mechanisms
In contrast to stepwise processes, concerted exchange mechanisms involve the simultaneous breaking and forming of multiple bonds in a single transition state. For pyrrolines, these mechanisms are often observed in pericyclic reactions, such as cycloadditions.
A key example is the synthesis of pyrrolines via a formal [3+2] cycloaddition. rsc.org In this reaction, a three-atom component, such as an isocyanoacetate, reacts with a two-atom component (an electron-deficient alkene). rsc.org The reaction can be accelerated by a base or a metal complex. When cyclic alkenes are used, 1-pyrrolines are formed, whereas acyclic alkenes can yield 2-pyrrolines. rsc.org This type of cycloaddition is considered a concerted process where the new carbon-carbon and carbon-nitrogen bonds are formed in a coordinated fashion, leading directly to the five-membered this compound ring without a discrete intermediate.
Tautomerism Studies of this compound-2-one Derivatives
This compound-2-one derivatives, particularly those with hydroxyl substitutions, exhibit significant tautomerism, which has been investigated using both spectroscopic and computational methods. nih.govjst-ud.vn Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, for example, can exist in different tautomeric forms. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has been a reliable method for exploring these equilibria. jst-ud.vn Studies on 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one in deuterated dimethyl sulfoxide (B87167) (DMSO-d6) revealed an enol-enol tautomerism. The interconversion between the two tautomeric structures was found to be faster than the NMR time-scale, resulting in averaged signals in the spectra. jst-ud.vn Specifically, certain peaks in the 13C NMR spectrum appeared broad, indicating a rapid chemical exchange between the two enol forms. jst-ud.vn
Computational studies using Density Functional Theory (DFT) have complemented these experimental findings. Calculations have shown that the tautomerism of 3-pyrroline-2-ones is influenced by a slight energy difference between the tautomers and a significantly large rate constant for their transformation. nih.gov
| Compound/System | Methodology | Key Findings | Reference |
|---|---|---|---|
| 5-(4-chlorophenyl)-1-phenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one | 1D and 2D NMR Spectroscopy in DMSO-d6 | Demonstrates rapid enol-enol tautomerism, faster than the NMR timescale, leading to averaged signals and broadened 13C peaks. | jst-ud.vn |
| Substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones | DFT Computational Analysis | Tautomerism is driven by a small energy difference between forms and a large rate constant for interconversion. | nih.gov |
Functionalization Strategies for this compound Scaffolds
The this compound scaffold is a versatile platform for chemical modification due to its inherent structural features. The enamine moiety in 2-pyrrolines and the distinct alkene and amine groups in 3-pyrrolines offer multiple sites for functionalization. rsc.org Strategies range from modifications of the core ring to the introduction of diverse substituents.
Metal-Catalyzed Cyclizations: Transition metal-catalyzed reactions are widely used to construct the this compound ring while simultaneously introducing functional groups. For instance, gold-catalyzed [3+2] cycloadditions of isocyanoacetates with alkenes produce functionalized pyrrolines. rsc.org Similarly, iridium-catalyzed reactions involving iminyl-radical formation can create the C-N bond of the this compound ring under visible light. rsc.org
Cascade Reactions: One-pot cascade reactions provide an efficient route to densely functionalized related scaffolds like pyrrolidinones. A metal-free process involving the reaction of arylsulfonamides with cyclopropane (B1198618) diesters proceeds via a nucleophilic ring-opening, a Smiles-Truce aryl transfer, and subsequent lactam formation to create α-arylated pyrrolidinones. nih.gov
Modification of Precursors: Functionalization can be achieved by using precursors with desired functional groups. Azidoproline (Azp)-containing oligoprolines serve as conformationally defined helical scaffolds that allow for facile functionalization through the azide (B81097) group. researchgate.net
Radical Reactions: Visible-light-mediated radical cascade reactions have been developed to construct complex pyrrolidine-2-ones, a related saturated structure. These methods allow for the simultaneous introduction of groups like iodotrifluoroethyl and acyl moieties onto the scaffold. acs.org
Computational Probing of Reaction Pathways and Transition States
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms, pathways, and transition states involving this compound and related heterocyclic systems. nih.govpku.edu.cnresearchgate.net
DFT calculations have been used to map the potential energy surface for the reaction between 3-pyrroline-2-one (B142641) and an aliphatic amine. nih.gov These studies proposed a detailed reaction mechanism and showed that the formation of the main product is favored via the pathway with the lowest activation free energy (ΔG#), indicating that kinetic selectivity is more significant than thermodynamic selectivity. nih.gov
In the study of electrophilic aminoalkenylation of pyrroles, quantum chemical calculations combined with quasi-classical trajectory molecular dynamics simulations revealed a post-transition state bifurcation (PTSB). pku.edu.cn This phenomenon, where a single transition state leads to two different intermediates, means the reaction selectivity is dynamically controlled rather than being determined solely by the transition state energies. pku.edu.cn
Furthermore, computational investigations into the aldol (B89426) reaction catalyzed by proline and its derivatives have provided insights into the origins of stereoselectivity. researchgate.net By analyzing the geometries of the transition states with DFT, researchers can understand how structural differences in the catalyst influence the reaction's stereochemical outcome, aiding in the design of new, more effective organocatalysts. researchgate.net
| System/Reaction | Computational Method | Focus of Investigation | Key Findings | Reference |
|---|---|---|---|---|
| 3-Pyrroline-2-one + Aliphatic Amine | DFT | Reaction mechanism, kinetic vs. thermodynamic control | The reaction follows a stepwise addition-elimination pathway; product formation is under kinetic control. | nih.gov |
| Electrophilic Aminoalkenylation of Pyrrole (B145914) | Quantum Chemical Calculations & Molecular Dynamics | Reaction dynamics, selectivity | The reaction exhibits a post-transition state bifurcation, making the selectivity dynamically controlled. | pku.edu.cn |
| Proline-Derivative Catalyzed Aldol Reaction | DFT (B3LYP/6-31G(d,p)) | Origin of stereoselectivity, transition state analysis | Structural differences in catalysts and their transition state geometries determine the stereochemical outcome. | researchgate.net |
Biological and Biochemical Research on Pyrrolines
Natural Occurrence and Distribution of Pyrroline Compounds
This compound and its derivatives are heterocyclic organic compounds found across various domains of life. researchgate.netnih.gov While the simple this compound ring is a structural component of many natural products, the most significant intermediate in metabolism is Δ1-pyrroline-5-carboxylate (P5C). researchgate.netwikipedia.org
This compound compounds are widely distributed in the plant kingdom and among microorganisms. In plants, the accumulation of proline, and by extension its metabolic precursor P5C, is a well-documented response to various environmental stresses such as drought, salinity, and cold. frontiersin.orgfrontiersin.org For instance, under stress conditions, many plants significantly increase the biosynthesis of proline from glutamate (B1630785), a pathway in which P5CS is the rate-limiting enzyme. frontiersin.orgfrontiersin.org The expression of genes encoding P5CS has been observed to be induced by stress in various plant species, including rice (Oryza sativa) and pear (Pyrus betulifolia). frontiersin.orgfrontiersin.orgacs.org In aromatic rice varieties, P5C is a direct precursor to the aroma compound 2-acetyl-1-pyrroline (B57270) (2-AP). acs.org
In the microbial world, this compound structures are integral to numerous secondary metabolites with diverse biological activities. researchgate.netmdpi.com Bacteria and fungi synthesize a variety of alkaloids and other compounds containing the pyrrolidine (B122466) ring, which is the saturated form of this compound. researchgate.netmycollegevcampus.com For example, tetramic acid (pyrrolidine-2,4-dione) derivatives are isolated from a wide range of marine-derived microbes, including fungi, actinobacteria, and cyanobacteria. mdpi.com In many bacteria, the enzymes for proline synthesis from glutamate, which proceeds via the P5C intermediate, are well-established. frontiersin.orgacs.org Some bacteria, such as Mycobacterium tuberculosis, possess monofunctional enzymes for proline oxidation to glutamate, a pathway that proceeds through P5C. mdpi.com
| Organism Type | Example Species/Group | Context of this compound/P5C Presence | Reference |
|---|---|---|---|
| Plants | Rice (Oryza sativa), Pear (Pyrus betulifolia), Arabidopsis thaliana | Stress response (drought, salinity), precursor for aroma compounds. | frontiersin.orgfrontiersin.orgacs.org |
| Bacteria | Escherichia coli, Mycobacterium tuberculosis | Standard amino acid biosynthesis, proline catabolism. | mdpi.comuniprot.org |
| Fungi | Fusarium sp., Saccharomyces cerevisiae | Production of secondary metabolites (tetramic acids), proline metabolism intermediate. | mdpi.comresearchgate.net |
| Marine Microbes | Actinobacteria, Cyanobacteria | Biosynthesis of complex secondary metabolites like tetramic acids. | mdpi.com |
In animal metabolism, this compound compounds, primarily in the form of P5C, play a central role in the interconversion of key amino acids. nih.govmdpi.com P5C serves as a critical metabolic hub linking the pathways of proline, ornithine, and glutamate. nih.govmdpi.comresearchgate.net This interconnectivity is fundamental for maintaining the appropriate balance of amino acids required for protein synthesis and other physiological functions. medlineplus.gov
The enzyme ornithine aminotransferase (OAT), located in the mitochondria of tissues like the liver and kidney, catalyzes the reversible transamination of ornithine to P5C. amc.nlresearchgate.netnih.gov This reaction connects the urea (B33335) cycle, where ornithine is a key participant, with proline and glutamate metabolism. mdpi.commedlineplus.gov For example, in chick enterocytes, the metabolic machinery dictates a nutritional requirement for arginine because these cells lack the enzymes, such as P5C synthase, needed to produce ornithine and citrulline from glutamine. portlandpress.com Similarly, proline metabolism in erythrocytes serves a distinct function not related to protein synthesis but potentially to the generation of oxidizing potential in the form of NADP+. jci.org The proline-P5C cycle is also involved in cellular energy homeostasis, as the oxidation of proline to P5C can transfer electrons to the mitochondrial electron transport chain, contributing to ATP production. mdpi.comcreative-proteomics.com
This compound as a Central Metabolic Intermediate
Δ1-Pyrroline-5-carboxylate (P5C) is a pivotal metabolic intermediate, standing at the crossroads of major amino acid biosynthetic and catabolic pathways. nih.govmdpi.com In solution, P5C exists in a spontaneous, pH-dependent equilibrium with its open-chain form, L-glutamate-γ-semialdehyde (GSA). wikipedia.orgnih.govnih.gov This equilibrium allows P5C/GSA to serve as a bridge connecting the metabolic fates of proline, ornithine, and glutamate. researchgate.netmdpi.com
Proline can be synthesized via two primary routes in many organisms, both of which converge on the formation of P5C. frontiersin.org
The Glutamate Pathway : This is the main route for proline synthesis, especially under stress conditions in plants. frontiersin.orgfrontiersin.org The process begins with the amino acid glutamate. In higher plants and animals, a bifunctional enzyme, P5C synthase (P5CS), first phosphorylates glutamate to form γ-glutamyl phosphate (B84403) and then reduces it to glutamate-γ-semialdehyde (GSA). frontiersin.orgfrontiersin.orgnih.gov GSA then undergoes a spontaneous, non-enzymatic cyclization to form P5C. frontiersin.org
The Ornithine Pathway : Alternatively, proline can be synthesized from ornithine. frontiersin.orgresearchgate.net The enzyme ornithine aminotransferase (OAT) directly converts ornithine into GSA/P5C. amc.nlfrontiersin.org This pathway is often preferred under nitrogen-rich conditions. frontiersin.org
Regardless of the initial substrate, both pathways yield P5C, which is the immediate precursor to proline. frontiersin.org The final step in proline biosynthesis is the reduction of P5C to L-proline, a reaction catalyzed by P5C reductase (P5CR). frontiersin.orgfrontiersin.org
P5C is a highly dynamic molecule whose concentration is tightly regulated through its interconversion with proline and glutamate. oup.com This metabolic hub links the urea cycle, the tricarboxylic acid (TCA) cycle, and what is known as the proline cycle. nih.govmdpi.com
The interconversion of proline and P5C forms a functional redox couple. nih.govnih.gov
Proline to P5C : The catabolism of proline is initiated by the enzyme proline dehydrogenase (ProDH), also known as proline oxidase (POX). mdpi.comresearchgate.netnih.gov This mitochondrial enzyme oxidizes proline back to P5C. This process can transfer electrons to the mitochondrial respiratory chain, contributing to energy production. mdpi.comoup.com
P5C to Proline : The synthesis of proline from P5C is catalyzed by P5C reductase (PYCR), using NADH or NADPH as a cofactor. nih.govnih.gov
P5C to Glutamate : P5C can also be irreversibly oxidized to glutamate by the enzyme P5C dehydrogenase (P5CDH). nih.govnih.gov This reaction channels carbon from proline and ornithine into the TCA cycle via α-ketoglutarate. nih.gov
The so-called "Proline-P5C cycle" involves the conversion of proline to P5C in the mitochondria by ProDH and the subsequent reduction of P5C back to proline in the cytoplasm by P5CR. mdpi.comcreative-proteomics.com This cycle can function to transfer redox potential between cellular compartments. nih.gov Given that unregulated levels of P5C can be potentially detrimental, its tight metabolic control through these interconversions is crucial for cellular homeostasis. oup.com
Enzymology of this compound-Related Metabolic Pathways
The synthesis and degradation of P5C are orchestrated by a set of highly conserved enzymes that regulate the flow of metabolites between the proline, ornithine, and glutamate pools. researchgate.netresearchgate.net These enzymes are critical for maintaining cellular homeostasis and responding to metabolic demands. mdpi.comoup.com
The key enzymes involved in P5C metabolism are:
Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) : This is a bifunctional enzyme in eukaryotes that catalyzes the first two committed steps in proline biosynthesis from glutamate. frontiersin.orgnih.gov It possesses both glutamate kinase (GK) and γ-glutamyl phosphate reductase (GPR) activities, converting glutamate into glutamate-γ-semialdehyde (GSA), which then cyclizes to P5C. nih.govnih.gov P5CS is a key regulatory point and is often the rate-limiting enzyme in the pathway. frontiersin.orgoup.com
Ornithine Aminotransferase (OAT) : This mitochondrial enzyme provides an alternative route to P5C by catalyzing the reversible transamination of ornithine and α-ketoglutarate to produce GSA/P5C and glutamate. amc.nlnih.govfrontiersin.org It serves as a direct link between the urea cycle and proline/glutamate metabolism. researchgate.net
Δ1-Pyrroline-5-Carboxylate Reductase (P5CR/PYCR) : This enzyme catalyzes the final step in proline biosynthesis, the NAD(P)H-dependent reduction of P5C to L-proline. frontiersin.orgwikipedia.orgebi.ac.uk It is a housekeeping enzyme essential for proline production for protein synthesis and other functions. frontiersin.org Humans have three isoforms: PYCR1, PYCR2, and PYCR3. wikipedia.orguniprot.org
Proline Dehydrogenase (ProDH)/Proline Oxidase (POX) : This mitochondrial inner membrane enzyme initiates proline catabolism by oxidizing proline to P5C. mdpi.comresearchgate.netnih.gov It is a flavoenzyme that can pass electrons to the mitochondrial electron transport chain. oup.comnih.gov
Δ1-Pyrroline-5-Carboxylate Dehydrogenase (P5CDH) : This enzyme catalyzes the NAD+-dependent oxidation of P5C/GSA to glutamate, effectively removing P5C from the proline cycle and channeling it towards the TCA cycle. researchgate.netoup.comnih.gov In many bacteria, the ProDH and P5CDH activities are found on a single bifunctional protein, which may facilitate substrate channeling. mdpi.comoup.com
| Enzyme Name | Abbreviation | EC Number | Function | Pathway | Reference |
|---|---|---|---|---|---|
| Δ1-Pyrroline-5-Carboxylate Synthetase | P5CS | 2.7.2.11 / 1.2.1.41 | Catalyzes the conversion of glutamate to P5C (via GSA). | Proline Biosynthesis | frontiersin.orgfrontiersin.orgnih.gov |
| Ornithine Aminotransferase | OAT | 2.6.1.13 | Catalyzes the conversion of ornithine to P5C (via GSA). | Proline/Ornithine Metabolism | amc.nlnih.govfrontiersin.org |
| Δ1-Pyrroline-5-Carboxylate Reductase | P5CR / PYCR | 1.5.1.2 | Catalyzes the reduction of P5C to L-proline. | Proline Biosynthesis | nih.govfrontiersin.orgwikipedia.org |
| Proline Dehydrogenase / Proline Oxidase | ProDH / POX | 1.5.5.2 | Catalyzes the oxidation of proline to P5C. | Proline Catabolism | nih.govmdpi.comnih.gov |
| Δ1-Pyrroline-5-Carboxylate Dehydrogenase | P5CDH | 1.2.1.88 | Catalyzes the oxidation of P5C to glutamate. | Proline Catabolism | nih.govresearchgate.netnih.gov |
Δ1-Pyrroline-5-Carboxylate Synthetase (P5CS) Activity and Regulation
Δ1-Pyrroline-5-carboxylate synthetase (P5CS) is a crucial bifunctional enzyme that catalyzes the initial and rate-limiting steps in proline biosynthesis from glutamate in many organisms, including plants and mammals. biorxiv.orgnih.gov It carries out two sequential reactions: the ATP-dependent phosphorylation of glutamate to form γ-glutamyl phosphate, and the subsequent NADPH-dependent reduction of this intermediate to glutamate-5-semialdehyde, which spontaneously cyclizes to form Δ1-pyrroline-5-carboxylate (P5C). nih.govuni-konstanz.de
The activity of P5CS is subject to regulation at both the transcriptional and post-translational levels. In plants, P5CS gene expression is often induced by various environmental stresses, such as drought and high salinity, leading to the accumulation of proline, which acts as an osmoprotectant. nih.govfrontiersin.org There are typically two isoforms of P5CS in plants, with one being constitutively expressed for normal growth and development, while the other is stress-inducible. uni-konstanz.defrontiersin.org For example, in Arabidopsis thaliana, P5CS1 is predominantly responsible for stress-induced proline accumulation, whereas P5CS2 is more involved in developmental processes. frontiersin.org
Post-translational regulation of P5CS primarily involves feedback inhibition by proline, the end product of the pathway. biorxiv.orguni-konstanz.de This allosteric regulation allows the cell to tightly control proline levels, preventing over-accumulation. The sensitivity to this feedback inhibition can vary between isoforms. biorxiv.org Furthermore, the enzyme's activity is influenced by the cellular redox state, specifically the ratio of NADPH to NADP+, and the availability of nitrogen. nih.govuni-konstanz.de
Table 1: Regulation and Function of P5CS Isoforms in Plants
| Isoform | Primary Function | Regulatory Mechanisms |
|---|---|---|
| P5CS1 | Stress-induced proline accumulation. frontiersin.org | Transcriptional upregulation by abiotic stress, feedback inhibition by proline. uni-konstanz.defrontiersin.org |
| P5CS2 | Proline synthesis for growth and development. frontiersin.org | Constitutively expressed, feedback inhibition by proline. uni-konstanz.defrontiersin.org |
This compound-5-Carboxylate Reductase (P5CR) Function
This compound-5-carboxylate reductase (P5CR), also known as PYCR, catalyzes the final step in proline biosynthesis, the reduction of Δ1-pyrroline-5-carboxylate (P5C) to L-proline. nih.govontosight.ai This reaction is dependent on the cofactor NAD(P)H. nih.govresearchgate.net P5CR is a ubiquitous housekeeping enzyme found in a wide range of organisms from bacteria to humans, highlighting its fundamental role in amino acid metabolism. ontosight.airesearchgate.net
The function of P5CR is critical for numerous cellular processes beyond simple protein synthesis. Proline itself is involved in protecting cells from stress and maintaining redox balance. nih.gov The P5CR-catalyzed reaction is reversible, allowing it to also participate in the oxidation of proline to P5C, thus playing a role in the regulation of intracellular redox potential and amino acid metabolism. ontosight.airesearchgate.net
In humans, three homologous genes (PYCR1, PYCR2, and PYCRL) encode for different P5CR isoforms with distinct subcellular localizations and potential roles. nih.gov PYCR1 and PYCR2 are located in the mitochondria and are primarily associated with the glutamate-to-proline pathway, while PYCRL is cytosolic and may be more involved in the ornithine-to-proline pathway. nih.gov Structurally, P5CR enzymes typically form oligomeric complexes, such as the decameric architecture observed for human P5CR1, which consists of five homodimers. researchgate.net
Table 2: Characteristics of Human P5CR Isoforms
| Isoform | Subcellular Localization | Primary Associated Pathway |
|---|---|---|
| PYCR1 | Mitochondria | Glutamate to Proline. nih.gov |
| PYCR2 | Mitochondria | Glutamate to Proline. nih.gov |
| PYCRL | Cytosol | Ornithine to Proline. nih.gov |
Other Enzymes Involved in this compound Transformations
The metabolism of pyrrolines involves a variety of enzymes beyond P5CS and P5CR, reflecting the central role of P5C as a metabolic intermediate. These enzymes are involved in both the synthesis and degradation of P5C and related compounds.
Ornithine-γ-aminotransferase (OAT) provides an alternative route for P5C synthesis by converting ornithine to L-glutamate γ-semialdehyde, which is in equilibrium with P5C. nih.goviees-paris.fr This pathway connects proline biosynthesis to the urea cycle and arginine metabolism.
Proline dehydrogenase (PRODH) , also known as proline oxidase (POX), initiates proline catabolism by oxidizing proline back to P5C. iees-paris.frresearchgate.net This enzyme is often located in the mitochondria. iees-paris.fr
Δ1-Pyrroline-5-carboxylate dehydrogenase (P5CDH) catalyzes the oxidation of P5C to glutamate, thus completing the proline degradation pathway. iees-paris.fr The interplay between PRODH and P5CDH is crucial for cellular energy metabolism and redox homeostasis. researchgate.net In some organisms, these enzymes can form multi-enzyme complexes to facilitate substrate channeling. iees-paris.frmdpi.com
Diamine oxidase (DAO) is another enzyme that can contribute to the formation of Δ1-pyrroline. It catalyzes the oxidative deamination of putrescine to γ-aminobutyraldehyde, which can then spontaneously cyclize to form Δ1-pyrroline. frontiersin.org
Table 3: Key Enzymes in this compound Metabolism
| Enzyme | Function | Pathway |
|---|---|---|
| Ornithine-γ-aminotransferase (OAT) | Converts ornithine to P5C precursor. nih.gov | Proline Biosynthesis |
| Proline Dehydrogenase (PRODH/POX) | Oxidizes proline to P5C. researchgate.net | Proline Catabolism |
| P5C Dehydrogenase (P5CDH) | Oxidizes P5C to glutamate. iees-paris.fr | Proline Catabolism |
| Diamine Oxidase (DAO) | Converts putrescine to Δ1-pyrroline precursor. frontiersin.org | Polyamine Catabolism |
Biosynthesis of Specific this compound-Containing Natural Products
Formation of 2-Acetyl-1-pyrroline (2AP) in Aromatic Rice and Other Foods
2-Acetyl-1-pyrroline (2AP) is a potent aroma compound responsible for the characteristic popcorn-like scent of fragrant rice varieties, as well as other foods like pandan leaves. brill.comresearchgate.net Its formation can occur through both enzymatic pathways in living systems and chemical reactions during food processing.
In aromatic rice, the biosynthesis of 2AP is a complex process involving several precursors and enzymes. Proline is a key nitrogen source for the this compound ring of 2AP. d-nb.info The central intermediate, Δ1-pyrroline, is derived from several sources. Glutamate, proline, and ornithine can all be converted to P5C through the action of P5CS, proline dehydrogenase (PDH), and ornithine aminotransferase (OAT), respectively. d-nb.infofrontiersin.org P5C can then be decarboxylated to form Δ1-pyrroline. researchgate.net
Another significant pathway involves the conversion of putrescine to γ-aminobutyraldehyde by diamine oxidase (DAO), which then cyclizes to Δ1-pyrroline. frontiersin.org The accumulation of γ-aminobutyraldehyde is favored in fragrant rice varieties due to a non-functional betaine (B1666868) aldehyde dehydrogenase 2 (BADH2) enzyme. frontiersin.org Finally, Δ1-pyrroline is believed to be enzymatically acetylated to form 2AP, although the specific acetyltransferase has not been fully elucidated. researchgate.net The availability of Δ1-pyrroline appears to be a limiting factor in 2AP synthesis. researchgate.net
During the heating of food, such as the cooking of rice, 2AP can be formed through the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars. researchgate.netwikipedia.org In this context, the amino acid proline or its precursor ornithine serves as the source of the this compound ring. researchgate.netijsrp.org
The proposed mechanism involves the Strecker degradation of proline to produce the key intermediate, 1-pyrroline (B1209420). reading.ac.uk Concurrently, reducing sugars, formed from the degradation of starches during heating, break down to form reactive carbonyl species like methylglyoxal (B44143). researchgate.netreading.ac.uk The subsequent reaction between 1-pyrroline and a C2 sugar fragment like methylglyoxal leads to the formation of 2AP. nih.gov This reaction pathway is responsible for the generation of the desirable roasted aroma in a wide variety of cooked and baked goods. researchgate.netnih.gov The formation of 2AP via the Maillard reaction is influenced by factors such as temperature, pH, and the concentration of precursors. reading.ac.uknih.gov
Table 4: Precursors in 2-Acetyl-1-pyrroline (2AP) Formation
| Precursor Molecule | Role in 2AP Formation | Relevant Pathway(s) |
|---|---|---|
| Proline | Source of the this compound ring. d-nb.info | Enzymatic, Maillard Reaction |
| Ornithine | Precursor to the this compound ring. researchgate.netijsrp.org | Enzymatic, Maillard Reaction |
| Glutamate | Precursor to the this compound ring. d-nb.inforesearchgate.net | Enzymatic |
| Methylglyoxal | Source of the acetyl group. researchgate.netreading.ac.uk | Maillard Reaction |
| Putrescine | Precursor to Δ1-pyrroline. frontiersin.org | Enzymatic |
Interactions with Biological Systems at a Molecular Level (excluding clinical applications)
The this compound ring system is a significant structural motif in a variety of biologically active molecules and serves as a key intermediate in metabolic pathways. At the molecular level, this compound derivatives engage in specific interactions with biomolecules, particularly enzymes, and provide a versatile framework for the design of chemical tools to study biological processes.
Investigation of Enzyme Modulatory Activities
The this compound scaffold is a core component of molecules that can modulate the activity of various enzymes. These interactions are often highly specific, stemming from the distinct structural and electronic properties of the this compound ring. Research has focused on understanding how these compounds bind to and influence the function of enzyme targets.
A critical enzyme in human and plant biology is Δ¹-pyrroline-5-carboxylate synthetase (P5CS), which is involved in the biosynthesis of proline, ornithine, and arginine. wikipedia.org P5CS catalyzes the conversion of glutamate to Δ¹-pyrroline-5-carboxylate (P5C). wikipedia.orgresearchgate.net This intermediate is then reduced to proline by the enzyme this compound-5-carboxylate reductase (PYCR). ontosight.aigoogle.com The activity of these enzymes is crucial for cellular processes like protein synthesis and managing oxidative stress. ontosight.ai Consequently, activators of PYCR and modulators of P5CS are subjects of research for their potential to influence proline metabolism. ontosight.ai
Derivatives of the saturated pyrrolidine ring, which are structurally related to pyrrolines, have demonstrated a broad range of enzyme inhibitory effects. frontiersin.org For instance, polyhydroxylated pyrrolidine derivatives are known inhibitors of glycosidases, enzymes that play roles in conditions like diabetes. researchgate.net Specifically, certain pyrrolidine sulfonamide derivatives have been synthesized and shown to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme. frontiersin.org Similarly, rhodanine-substituted spirooxindole pyrrolidine compounds have been identified as inhibitors of the α-amylase enzyme. frontiersin.org Pyrrolidine pentamine derivatives have been identified as inhibitors of aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib], an enzyme responsible for bacterial resistance to amikacin. mdpi.com While these examples feature the pyrrolidine core, the design principles often extend to the related this compound structures.
This compound-based iminosugar derivatives have been evaluated as potential inhibitors of trehalase, a type of glycosidase. beilstein-journals.org These compounds are designed to mimic the natural substrate of the enzyme and act as competitive inhibitors by binding to the catalytic site. beilstein-journals.org The stereochemistry of the this compound ring and the nature of its substituents are critical for enzyme recognition and inhibitory activity. beilstein-journals.org
Below is a table summarizing the enzyme modulatory activities of selected this compound and related pyrrolidine derivatives found in research studies.
| Compound Class | Target Enzyme | Observed Activity | Source(s) |
| Pyrrolidine Sulfonamide Derivatives | Dipeptidyl Peptidase-IV (DPP-IV) | Inhibition | frontiersin.org |
| Rhodanine-substituted Spirooxindole Pyrrolidines | α-Amylase | Inhibition | frontiersin.org |
| Pyrrolidine Pentamine Derivatives | Aminoglycoside 6′-N-acetyltransferase type Ib [AAC(6′)-Ib] | Inhibition | mdpi.com |
| Polyhydroxylated Pyrrolidines | Glycosidases | Inhibition | researchgate.net |
| Pyrrolidine-based Iminosugars | Trehalase | Inhibition | beilstein-journals.org |
| (2R,3R,4S)-2-({[(1R)-2-Hydroxy-1-phenylethyl]amino} methyl)pyrrolidine-3,4-diol | α-Mannosidase | Potent and selective inhibition | chimia.ch |
Role as Bioactive Scaffolds in Chemical Biology Probes
The this compound structure is not only a component of enzyme modulators but also serves as a versatile scaffold for creating chemical biology probes. These probes are powerful tools designed to study, visualize, and manipulate biological processes within living systems. The inherent properties of the this compound ring, such as its three-dimensional shape and capacity for diverse functionalization, make it an attractive starting point for probe development. nih.govfrontiersin.org
One application of the this compound scaffold is in the creation of spin traps for detecting reactive radical species. For example, 5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide (DEPMPO) is a well-established spin trap used to detect and identify transient free radicals in biological systems. frontiersin.org The this compound core of DEPMPO reacts with unstable radicals to form more stable adducts that can be detected using techniques like electron paramagnetic resonance (EPR) spectroscopy. frontiersin.org
Furthermore, this compound and its derivatives can be incorporated into more complex molecular probes, such as activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of specific enzymes, allowing for the assessment of enzyme activity directly in complex biological samples. Researchers have successfully converted potent and selective inhibitors into fluorescent, cell-permeable ABPs. acs.org This often involves chemically attaching a reporter tag, like a fluorescent dye (e.g., BodipyFL or SulfoCy5), to the inhibitor scaffold. acs.org While the specific examples may start from a pyrrolidine-based inhibitor, the chemical strategies are applicable to this compound scaffolds, enabling the visualization of enzyme activity in living cells. acs.org
The development of such chemical tools, including inhibitors and probes, provides a comprehensive "toolbox" for researchers to investigate the biological functions of target proteins in health and disease. acs.org The this compound motif is a key structural element that provides the foundation for these specialized molecular instruments. frontiersin.org
The table below highlights examples of this compound-based structures used as chemical biology probes.
| Probe/Scaffold | Probe Type | Application | Source(s) |
| 5-Diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide (DEPMPO) | Spin Trap | Detection of phenyl radicals and other reactive oxygen species | frontiersin.org |
| Pyrrolidine/Pyrroline Scaffold | Activity-Based Probe (ABP) | Conversion of inhibitors into fluorescent probes to monitor cellular enzyme activity | acs.org |
Advanced Spectroscopic and Analytical Characterization of Pyrrolines
Spectroscopic Analysis Techniques
Spectroscopic methods probe the interaction of electromagnetic radiation with pyrroline molecules, yielding information about their energy levels and, consequently, their structures and properties.
Rotational Spectroscopy (Microwave and Millimeter-Wave Spectroscopy)
Rotational spectroscopy, operating in the microwave and millimeter-wave regions of the electromagnetic spectrum, is a powerful technique for studying the rotational transitions of molecules in the gas phase. This method provides highly precise information about molecular geometries and dynamics.
Determination of Accurate Ground State Spectroscopic Constants
Rotational spectroscopy allows for the determination of accurate ground state spectroscopic constants, including rotational constants and centrifugal distortion parameters. These constants are directly related to the molecule's moments of inertia, providing precise details about its equilibrium structure. For 1-pyrroline (B1209420), investigations using chirped-pulse Fourier transform microwave (FTMW) and millimeter-wave spectrometers have led to the assignment of over 6200 lines, enabling the derivation of accurate ground state spectroscopic constants, including rotational and centrifugal distortion constants up to octic terms. researchgate.net Theoretical calculations complement these measurements, allowing for the prediction of weaker bands. researchgate.net Similarly, computational studies on 3-pyrroline (B95000) have provided spectroscopic parameters in the ground state, including rotational constants (A₀, B₀, C₀) and centrifugal distortion constants. researchgate.net These accurate spectroscopic constants are vital for the confident prediction of radio lines, which is particularly important for astronomical searches for these molecules in interstellar space. researchgate.netoup.com
Table 1: Computed Spectroscopic Parameters (MHz) in the Ground State of 3-Pyrroline researchgate.net
| Parameter | B3LYP/aug-cc-pVTZ |
| A₀ | 7698.6674 |
| B₀ | 7630.0130 |
| C₀ | 4062.8761 |
| Dⱼ × 10⁻³ | 0.0039 |
| Dⱼₖ × 10⁻³ | -0.0079 |
| Dₖ × 10⁻³ | 0.0040 |
| d₁ × 10⁻³ | -0.0009 |
| d₂ × 10⁻³ | -0.0007 |
For 1-pyrroline, rotational spectra examined at various temperatures (10, 50, 100, and 300 K) provide insights into its rotational behavior under different conditions relevant to interstellar environments. ias.ac.in The B3LYP/aug-cc-pVTZ level of theory has been found suitable for determining rotational constants and simulating rotational spectra for such astrophysical molecules. ias.ac.in
Hyperfine-Resolved Spectral Analysis
Hyperfine structure in rotational spectra arises from the interaction of the nuclear quadrupole moments (such as that of ¹⁴N in pyrrolines) with the molecular electric field gradient. Analyzing this hyperfine structure provides additional details about the electronic distribution around the quadrupolar nucleus and can be used for more definitive molecular identification. For 1-pyrroline, nuclear hyperfine splitting, particularly from the ¹⁴N nucleus, has been resolved using FTMW spectroscopy, yielding accurate quadrupole coupling terms and spin-rotation parameters. researchgate.net In the context of astronomical detection, hyperfine-resolved spectra are particularly important for identifying molecules in cold interstellar regions. oup.com Theoretical investigations of 3-pyrroline have also included the presentation of its hyperfine-resolved spectrum at low temperatures (e.g., 5 K) to aid in its potential detection in cold interstellar environments. oup.com Analysis of ¹³C-hyperfine structure in EPR spectra has also been used to study ring pseudorotation in pyrrolidine (B122466) N-oxyl radicals, a related class of compounds, providing insights into conformational dynamics. rsc.orgrsc.org
Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy - FTIR)
Infrared spectra of pyrrolines and related compounds like pyrrolidine have been recorded in various phases (vapor, liquid, solid) and over a range of temperatures. aip.orgdtic.mil For 3-pyrroline, gaseous infrared spectra have been obtained, with characteristic peaks assigned to specific vibrations, such as the olefinic stretch around 3084 cm⁻¹ and the α-C-H stretch around 2870 cm⁻¹. dtic.mil Studies have also investigated the infrared spectra of 3-pyrroline in the presence of varying concentrations of water ice, which is relevant for understanding its behavior in interstellar ice environments. oup.com These studies involve computing harmonic frequencies using theoretical methods like DFT in conjunction with basis sets such as B3LYP/aug-cc-pVTZ, which provide improved accuracy. oup.com
Vibrational overtone spectroscopy in the near-infrared and visible regions has been applied to pyrrole (B145914) and pyrrolidine, revealing information about C-H and N-H stretching vibrations and the presence of vibrational coupling. scispace.comdtic.mil While these studies focus on pyrrole and pyrrolidine, the principles and observations regarding N-H stretching regions and vibrational coupling are relevant to understanding the vibrational spectra of pyrrolines, which also contain N-H bonds in some isomeric forms or related structures. researchgate.netscispace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental technique for determining the structure and purity of organic compounds by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C.
¹H NMR and ¹³C NMR spectroscopy provide detailed information about the different hydrogen and carbon environments within the this compound molecule, respectively. The chemical shifts, splitting patterns, and integration of signals in ¹H NMR spectra are indicative of the types and connectivity of hydrogen atoms. chemicalbook.com ¹³C NMR spectra provide information about the carbon skeleton. chemicalbook.com These data are essential for confirming the structure of synthesized this compound isomers and identifying specific substitutions. While specific detailed NMR data for all this compound isomers were not extensively found in the search results, the general application of ¹H NMR and ¹³C NMR for structural elucidation of organic nitrogen heterocycles like pyrrolidine is well-established. chemicalbook.com For example, NMR has been used in the purity verification of products containing pyrrolidine rings. caldic.com
Mass Spectrometry (GC-MS, LC-MS/MS, HRMS)
Mass spectrometry techniques measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. Coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS is a powerful tool for the identification and quantification of pyrrolines in complex mixtures.
GC-MS is widely used for the analysis of volatile and semi-volatile compounds. In GC-MS, compounds are separated by GC and then detected by a mass spectrometer. Electron ionization (EI) is a common ionization method, producing characteristic fragment ions that can be used for identification by comparison with spectral libraries. scielo.br For pyrrolizidine (B1209537) alkaloids, which contain a this compound ring system, GC-MS has been used for identification purposes, although derivatization steps may be required. scielo.br
LC-MS and LC-MS/MS are suitable for analyzing less volatile or thermally labile compounds. LC separates the compounds, and the mass spectrometer detects them. LC-MS/MS (tandem mass spectrometry) provides increased selectivity and sensitivity by involving multiple stages of mass analysis, allowing for the fragmentation of selected ions and detection of the resulting product ions. scielo.br This is particularly useful for analyzing complex matrices and identifying compounds with similar masses. High-Resolution Mass Spectrometry (HRMS) provides very accurate mass measurements, which can help in determining the elemental composition of ions. LC-HRMS, often coupled with tandem MS (LC-MS/MS or LC-HRMS/MS), is a powerful tool for the identification and structural investigation of metabolites and other compounds containing this compound rings. caldic.com Workflows based on GC-MS and LC-MS/MS have been developed for the identification and quantification of pyrrolizidine alkaloids in plant extracts, demonstrating the applicability of these techniques to compounds containing the this compound core. scielo.br Different GC-MS techniques, including those coupled with tandem MS and HRMS, have been compared for the analysis of various compounds, highlighting the advantages of each approach in terms of selectivity and detectability. nih.gov Ion mobility spectrometry can be integrated into LC-MS workflows to provide an additional separation dimension, improving selectivity and sensitivity, particularly for isomeric and isobaric compounds. researchgate.net
Table 2: Summary of Mass Spectrometry Techniques Applied to this compound-Containing Compounds
| Technique | Separation Method | Ionization Method (Typical) | Information Gained | Applications |
| GC-MS | Gas Chromatography | Electron Ionization (EI) | Molecular weight, fragmentation pattern | Analysis of volatile/semi-volatile compounds |
| LC-MS | Liquid Chromatography | ESI, APCI, etc. | Molecular weight, some fragmentation | Analysis of less volatile/thermally labile cmpds |
| LC-MS/MS | Liquid Chromatography | ESI, APCI, etc. | Fragmentation pathways, structural info | Targeted and untargeted analysis, metabolite ID |
| HRMS | Various | Various | Accurate mass, elemental composition | Confirmation of identity, unknown identification |
| LC-HRMS/MS | Liquid Chromatography | ESI, etc. | Accurate mass, detailed fragmentation | Structural elucidation, complex mixture analysis |
Computational Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, including pyrrolines. These methods complement experimental studies by offering insights into molecular structures, energy levels, and transitions, which are essential for interpreting observed spectra and guiding experimental design. Various levels of theory and basis sets are employed depending on the desired accuracy and the size of the molecule.
Quantum Chemical Calculations for Rotational and Vibrational Frequencies
Quantum chemical calculations, particularly density functional theory (DFT) and coupled cluster methods, are extensively used to compute rotational and vibrational frequencies of molecules like pyrrolines. These calculations provide theoretical spectroscopic parameters that can be compared with experimental data obtained from techniques such as microwave spectroscopy and infrared (IR) or Raman spectroscopy.
For instance, theoretical investigations of 3-pyrroline have employed DFT with functionals like B3LYP and basis sets such as aug-cc-pVTZ to compute harmonic frequencies. oup.comoup.com These calculations are crucial for predicting rotational constants and vibrational modes, aiding in the identification of these molecules in various environments, including interstellar space. oup.comresearchgate.netarxiv.orgresearchgate.net The accuracy of these predictions can be improved by incorporating dispersion effects and using larger basis sets. oup.comoup.com
Studies on 1-pyrroline have also utilized quantum chemistry to calculate spectroscopic parameters for simulating and analyzing rotational spectra. ias.ac.in The PGOPHER software suite is one tool used for this purpose, incorporating rotational-vibrational coupling, anharmonic, and quartic centrifugal distortion correlations at the level of second-order vibrational perturbation theory (VPT2). ias.ac.in Such theoretical calculations allow for the prediction of rotational transitions, which are valuable for astronomical searches. ias.ac.in
Computational methods can predict rotational constants with high accuracy, sometimes better than 0.1%, when using advanced composite schemes based on coupled cluster calculations that account for extrapolation to the complete basis set limit and core correlation effects. researchgate.net Vibrational frequencies can also be obtained with a mean absolute error of about 1% using hybrid schemes based on harmonic frequencies computed with high-level methods. researchgate.net
Table 1 shows an example of spectroscopic parameters that can be calculated for a this compound isomer, based on theoretical studies.
| Parameter | Value (MHz) | Method | Reference |
| Rotational Constant A (3-pyrroline) | - | B3LYP-D3(BJ)/6-31+G* for vib. corr. | oup.com |
| Rotational Constant B (3-pyrroline) | - | B3LYP-D3(BJ)/6-31+G* for vib. corr. | oup.com |
| Rotational Constant C (3-pyrroline) | - | B3LYP-D3(BJ)/6-31+G* for vib. corr. | oup.com |
| Dipole Moment μa (3-pyrroline) | -1.1844 | fc-CCSD(T)/aug-cc-pVTZ | oup.com |
| Dipole Moment μb (3-pyrroline) | -0.3662 | fc-CCSD(T)/aug-cc-pVTZ | oup.com |
| Rotational Transition (3-pyrroline) | 52.3 GHz | Theoretical Prediction | oup.comresearchgate.netarxiv.orgresearchgate.net |
| Strongest IR Features (3-pyrroline) | 16.09 μm, ~3.50 μm | Theoretical Prediction | oup.comresearchgate.netarxiv.orgresearchgate.net |
Note: Specific numerical values for rotational constants A, B, and C for 3-pyrroline from the cited source were not explicitly provided in extractable format, but the table structure indicates where such data would be presented in a full publication.
Development of Advanced Analytical Methods
The analysis of pyrrolines, especially those present at trace levels or with limited stability, necessitates the development of advanced analytical methods. These methods often involve sophisticated sample preparation techniques coupled with highly sensitive detection systems.
Techniques such as gas chromatography (GC) coupled with various detectors, including flame ionization detectors (FID), nitrogen-phosphorus detectors (NPD), and mass spectrometry (MS), are commonly employed for the analysis of pyrrolines, particularly volatile ones like 2-acetyl-1-pyrroline (B57270) (2AP). researchgate.netmdpi.com Static headspace (SHS) or solid-phase microextraction (SPME) coupled with GC-MS methods have proven powerful for detecting 2AP at very low concentrations. researchgate.netmdpi.com Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) coupled with ultrasound-assisted solvent extraction (UASE) has also been developed for direct detection of 2AP in rice samples. researchgate.net
Derivatization Strategies for Unstable Pyrrolines (e.g., 2-Acetyl-1-pyrroline)
Some pyrrolines, such as 2-acetyl-1-pyrroline (2AP), are known for their instability, particularly in neat form or concentrated aqueous solutions, where they can undergo polymerization. tugraz.at This instability poses a challenge for accurate analysis and storage. Derivatization strategies can be employed to convert unstable pyrrolines into more stable compounds that are easier to analyze.
For 2AP, derivatization with o-phenylenediamine (B120857) (OPD) has been reported as a strategy to transform it into the stable 2-acetyl-1-pyrroline-quinoxaline (2-APQ). researchgate.net This stable derivative can then be analyzed using techniques like HPLC-MS/MS. researchgate.netnih.gov This approach addresses the reactivity issues of 2AP during sample preparation and analysis.
While headspace techniques are useful for volatile compounds, they may not be suitable for the less volatile derivatized products like 2-APQ. researchgate.net Therefore, appropriate analytical techniques must be chosen based on the properties of the derivatized compound.
Optimized Extraction and Purification Techniques for Trace Analysis
Analyzing pyrrolines at trace levels in complex matrices requires optimized extraction and purification techniques to isolate and concentrate the analytes while minimizing matrix interference. Various methods have been developed and applied depending on the sample type and the specific this compound of interest.
For the analysis of 2AP in rice, common extraction methods include steam distillation, solvent extraction, and headspace sampling. thaiscience.info Solvent extraction can be time-consuming due to multiple sample preparation steps. thaiscience.info Headspace sampling, particularly static headspace (SHS), offers a more rapid approach by directly introducing headspace volatiles to the GC. thaiscience.info Optimized SHS conditions can improve the recovery and sensitivity of 2AP analysis. thaiscience.info Solid-phase microextraction (SPME) is another solvent-free headspace technique, although obtaining reproducible results for 2AP in grains can be challenging. thaiscience.info
Ultrasound-assisted solvent extraction (UASE) using solvents like ethanol (B145695) has been employed for extracting 2AP from rice samples, showing good stability of the extracted compound within a certain timeframe. researchgate.net
Modern extraction techniques for various bioactive compounds, which can be adapted for pyrrolines depending on their properties, include microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). nih.govub.ac.id These techniques often offer advantages in terms of efficiency and reduced solvent usage compared to traditional methods like maceration or percolation. ub.ac.id
Purification techniques such as column chromatography can be used to further isolate target pyrrolines from crude extracts, removing interfering substances like sugars and organic acids. nih.gov Optimization of sample preparation steps, including extraction and purification, is crucial for reducing total analysis time and minimizing errors, especially when analyzing compounds at low concentrations. researchgate.net
The choice of extraction solvent is critical and can significantly impact the yield of the extracted this compound. For example, in the extraction of 2AP from Pandan leaves, ethanol was found to be a more effective solvent compared to methanol (B129727) or propanol, suggesting the importance of solvent polarity. utm.mymdpi.com
Table 2 summarizes some extraction and analytical techniques used for pyrrolines, particularly 2AP.
| Technique | Application Area | Key Features | References |
| Static Headspace Gas Chromatography (SHS-GC) | Volatile this compound Analysis | Rapid, excludes wet extraction, direct transfer to GC, optimizable for recovery | researchgate.netthaiscience.info |
| Solid-Phase Microextraction (SPME) coupled with GC-MS | Trace Volatile Analysis | Solvent-free, headspace sampling, powerful for low concentrations | researchgate.netmdpi.comresearchgate.net |
| Solvent Extraction followed by GC Analysis | Various Matrices | Traditional method, can be time-consuming, solvent choice is important | thaiscience.infoutm.mymdpi.comscilit.com |
| Ultrasound-Assisted Solvent Extraction (UASE) coupled with UPLC-MS/MS | Direct 2AP Detection in Rice | Novel direct method, avoids derivatization and toxic solvents | researchgate.net |
| Derivatization with o-phenylenediamine (OPD) | Unstable this compound Stabilization | Converts unstable 2AP to stable 2-APQ for easier analysis | researchgate.netnih.gov |
| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Volatile Profiling | Combines GC separation with IMS sensitivity, rapid detection of trace VOCs | scielo.br |
Table 3 provides data on 2AP concentrations found in different rice samples using various analytical methods.
| Sample Type | 2AP Concentration Range | Analytical Method | References |
| Fragrant Rice (Grains) | 300 to 750 ppb | SDE followed by SIM in GC-MS | google.com |
| Milled and Unmilled Aromatic Rice | 10–1,104 ng/g | Optimized solvent extraction and GC | scilit.com |
| Fragrant Rice (Grains) | Up to 1.43 ppm | Ultrasonic extraction with ethanol and GC-MS | mdpi.com |
| Various Rice Samples | 19.4–124.0 µg/kg | UASE coupled with UPLC-MS/MS | researchgate.net |
| Raw Fragrant Rice | Detected | HS-SPME-GC-MS/MS | researchgate.net |
| Cooked Fragrant Rice | Increased compared to raw | HS-SPME-GC-MS/MS | researchgate.net |
| Raw Non-fragrant Rice | Too low to be detected | Various GC-based methods | researchgate.netreading.ac.uk |
| Cooked Non-fragrant Rice | Popcorn-like aroma noticed, 2AP presence confirmed by GC-O | GC-Olfactometry | reading.ac.uk |
Computational Chemistry and Theoretical Studies on Pyrroline Structures
Conformational Analysis and Energy Landscapes
Conformational analysis of five-membered rings like pyrroline is crucial for understanding their flexibility and preferred spatial arrangements. Computational studies have investigated the energy landscapes associated with these conformational changes.
Pseudorotational Processes
The five-membered ring in this compound, similar to cyclopentane (B165970) and pyrrolidine (B122466), undergoes a process known as pseudorotation. escholarship.orgresearchgate.netacs.org This involves a continuous change in the ring puckering without significant changes in torsional angles, allowing the ring to interconvert between different conformers, such as envelope and twist forms. researchgate.net Theoretical studies, including ab initio methods, have been used to investigate the pseudorotational potential of pyrrolidine, providing insights into the energy barriers and preferred pathways for these conformational interconversions. acs.org The energy associated with pseudorotation can be a small percentage of the total energy change in some systems. rsc.org Computational tools like Gaussian or ORCA can simulate energy landscapes for pseudorotation pathways.
Conformational Preferences and Isomer Stability
Computational studies have explored the conformational preferences and relative stabilities of different this compound isomers and their substituted derivatives. For instance, in substituted pyrrolidine rings (related to saturated pyrrolines), the puckering can be described by endo and exo conformers. nih.govnih.gov Quantum mechanical calculations have indicated that one conformation might be more stable than others, with energy differences varying depending on the specific substitution and the phase (gas phase or solution). nih.govfrontiersin.org Factors such as intramolecular hydrogen bonding and stereoelectronic effects, like the anomeric and gauche effects, can significantly influence the conformational stability and preferences in fluorinated pyrrolidines. beilstein-journals.orgnih.gov Computational analyses have shown that the most stable conformation for certain substituted pyrrolidines can be dictated by the anomeric effect, arising from electron delocalization. beilstein-journals.org The relative energies of structural and geometrical isomers have also been estimated computationally. researchgate.net
Interactive Data Table: Conformational Energy Differences
| Compound Type | Conformer 1 | Conformer 2 | Energy Difference (kcal/mol, Gas Phase) | Energy Difference (kcal/mol, Solution) | Source |
| Substituted β-proline ring | Cγ-endo | Cγ-exo | 2.8 | 1.2 (DMSO) | nih.govfrontiersin.org |
| N-H position in pyrrolidine | Axial | Equatorial | - | - | acs.org |
*Note: Energy differences for N-H axial/equatorial in pyrrolidine depend on the basis set used in calculations acs.org.
Electronic Structure and Bonding Characteristics
Theoretical studies have delved into the electronic structure and bonding characteristics of this compound compounds. These investigations often employ methods like Density Functional Theory (DFT) to analyze properties such as electron distribution, molecular orbitals (e.g., HOMO-LUMO gap), and the nature of chemical bonds. researchgate.netaip.org For example, studies on fulleropyrrolidines have used DFT to examine energetic, geometric, and electronic properties, showing how functionalization with pyrrolidine can affect conductivity, solubility, and electrophilicity. researchgate.net The electronic structure of cyclic dipeptides containing fused pyrrolidine rings has also been investigated to understand their chemical properties. aip.org Theoretical studies on substituted pyrrolinium salts have shown that the electronic characteristics are only insignificantly affected by variations in substituents. researchgate.net
Computational Elucidation of Reaction Mechanisms
Computational methods are powerful tools for elucidating the mechanisms of reactions involving this compound rings, providing details about intermediates, transition states, and energy barriers. beilstein-journals.orgrsc.org
Potential Energy Surface (PES) Mapping and Transition State Identification
Computational studies frequently involve mapping the Potential Energy Surface (PES) of a reaction to identify stable intermediates and the transition states connecting them. beilstein-journals.orgrsc.orgcam.ac.uk This allows for a detailed understanding of the reaction pathway. For instance, computational results have been used to propose reaction mechanisms for the synthesis of substituted pyrrolidine-2,3-dione (B1313883) derivatives, identifying favorable pathways via the lowest free energy barrier. beilstein-journals.orgnih.gov Transition states represent the highest energy points along a reaction pathway and their identification through computation is crucial for determining reaction rates and selectivity. cam.ac.uk
Kinetic and Thermodynamic Selectivity Analysis
Computational studies can provide insights into the factors governing the kinetic and thermodynamic selectivity of reactions involving pyrrolines. Kinetic selectivity relates to the relative rates of competing reactions, determined by the activation energy barriers of the transition states. princeton.edu Thermodynamic selectivity, on the other hand, is related to the relative stability of the final products. princeton.edu DFT calculations have been used to analyze the kinetic and thermodynamic selectivity in reactions forming substituted pyrrolidine-2,3-diones, indicating that kinetic selectivity can be more significant for the formation of main products. beilstein-journals.orgnih.gov Computational analyses can help explain variations in reaction outcomes based on the thermodynamics and kinetics of key steps, such as proton transfer. cam.ac.uk While some hypotheses regarding selectivity based on thermodynamic control of enamine conformers have been assessed computationally, further theoretical investigations of elementary steps are often required for a complete understanding. researchgate.net
Stability Studies of this compound-Derived Iminium Ions
Computational methods have been employed to examine the stability of iminium ions derived from pyrrolidine and its chiral derivatives. These studies primarily utilize Density Functional Theory (DFT) calculations, such as the M06-2X/6-311+G(d,p) method, to determine the relative stability to hydrolysis of these iminium ions. researchgate.netfigshare.comacs.orgnih.gov The equilibrium positions for exchange reactions where a secondary amine is transferred between two carbonyl compounds have been calculated. researchgate.netfigshare.comacs.org The relative energies obtained from these calculations can help predict which iminium species will predominantly form when multiple carbonyl groups are present in a reaction mixture. researchgate.netfigshare.com
The stability of pyrrolidine-derived iminium ions is influenced by factors such as conjugation. Studies have shown that conjugation with additional double bonds leads to a relative stabilization of the corresponding iminium ions. researchgate.netacs.orgnih.gov For instance, comparing the iminium ions derived from propenal, 2-cyclohexenone, and 3-vinyl-2-cyclohexenone, the stability increases with increasing conjugation. researchgate.net Computational studies also indicate that iminium ions formed from pyrrolidines with substituents that can help stabilize the positive charge are particularly stable in the gas phase. researchgate.net In polar solvents, the predicted order of stability for iminium ions derived from various pyrrolidine derivatives has been established computationally. researchgate.net
Photochemical Reaction Pathways Investigation via Computational Methods
Computational studies have been instrumental in investigating the photochemical reaction pathways of this compound derivatives, particularly cyclic nitrones. These studies delve into the photo-excitation process and the subsequent formation of photoproducts through non-radiative deactivation channels. researchgate.netresearchgate.net
For example, computational investigations have revealed the reaction pathways involved in the photo-conversion of 2,4,4-trimethyl-1-pyrroline 1-oxide to oxaziridine (B8769555) and the subsequent reactions of this photoproduct. researchgate.netresearchgate.net The photo-excitation of this cyclic nitrone results in both weakly allowed (S0-S1) and strongly allowed (S0-S2) electronic transitions. researchgate.netresearchgate.net Subsequent steps involve the formation of oxaziridine and its further reactions to yield products like N-acetyl azetidine, pyrrolidone, and this compound. researchgate.netresearchgate.net Computational studies have also compared the reaction pathways of different cyclic nitrones, such as 5,5-dimethyl-1-pyrroline (B8520582) 1-oxide (DMPO) and its 2-methyl-substituted analogue (2-Me-DMPO), highlighting contrasting pathways for oxaziridine and lactam (pyrrolidone) formation. researchgate.netresearchgate.net These investigations often involve calculating transition states and their imaginary frequencies to understand bond breaking and formation during the photochemical process. researchgate.netresearchgate.net
Astrochemistry and Interstellar Studies of Pyrrolines
The study of molecules in the interstellar medium (ISM) is crucial for understanding the chemical inventory of space and the potential for the formation of prebiotic species. N-heterocycles, including pyrrolines, are of particular interest due to their biological significance and presence in meteorites, suggesting a connection to interstellar and circumstellar environments. dp.techresearchgate.netastrobiology.comresearchgate.netarxiv.orgoup.com Computational investigations play a key role in predicting the behavior and detectability of these molecules in the extreme conditions of space. researchgate.netastrobiology.comresearchgate.netias.ac.in
Formation Routes of Pyrrolines in Interstellar Medium (ISM)
Computational studies have explored potential formation routes for pyrrolines in cold interstellar environments. One proposed pathway for the formation of 3-pyrroline (B95000) involves its formation on dust grain surfaces from vinyl cyanide. dp.techresearchgate.netastrobiology.comresearchgate.netoup.com Another possibility is the formation of 2- and 3-pyrroline through the hydrogenation of pyrrole (B145914). researchgate.netoup.com However, the formation from pyrrole through double hydrogenation may also lead back to pyrrole via an H2-abstraction process. dp.techresearchgate.netastrobiology.comresearchgate.netoup.com The understanding of pyrrole formation in the ISM is still incomplete, suggesting that alternative chemical routes for this compound formation might exist. oup.com
Prediction of Astronomical Detection Signatures
Accurate spectroscopic data is essential for identifying molecules in space through astronomical observations. dp.techresearchgate.netastrobiology.comresearchgate.net Computational investigations provide highly accurate rotational and vibrational spectroscopy data for potential interstellar molecules like this compound. dp.techresearchgate.netastrobiology.comresearchgate.netias.ac.inoup.com
For 3-pyrroline, computational studies predict a rotational transition at 52.3 GHz, which could serve as a potential tool for its detection in cold interstellar regions. dp.techresearchgate.netastrobiology.comoup.com Additionally, the strongest infrared (IR) features of 3-pyrroline are predicted at 16.09 μm and approximately 3.50 μm, making them potentially observable with telescopes like the James Webb Space Telescope (JWST). dp.techresearchgate.netastrobiology.comoup.com These computational data are crucial for laboratory identification and guiding future interstellar observations at both radio and IR wavelengths. dp.techresearchgate.netastrobiology.comoup.com Theoretical studies have also calculated spectroscopic constants and simulated the rotational spectrum of 1-pyrroline (B1209420) in the mm/sub-mm wavelength region, providing data that makes it a viable candidate for future astronomical detections. ias.ac.in
Applications of Pyrroline Derivatives in Advanced Chemical Synthesis and Emerging Fields
Pyrrolines as Versatile Synthetic Intermediates and Chiral Building Blocks
Pyrrolines serve as significant organic intermediates due to their inherent reactivity and the potential for facile transformation into other nitrogen-containing heterocycles. The presence of the double bond allows for various addition reactions, while the nitrogen atom can participate in nucleophilic or electrophilic processes depending on its substitution and the reaction conditions. 1-Pyrrolines, characterized as cyclic imines, are particularly amenable to synthetic manipulation through nucleophilic attack on the prochiral endocyclic imine carbon. rsc.org
Beyond their role as simple intermediates, chiral pyrroline derivatives are highly valued as versatile chiral building blocks. The incorporation of a chiral center into the this compound ring allows for the stereoselective construction of complex molecules. These chiral building blocks are crucial for accessing enantiomerically pure compounds, which is of paramount importance in the synthesis of pharmaceuticals and biologically active natural products. oup.comnih.govthieme-connect.com The non-planar nature of the pyrrolidine (B122466) ring (the saturated form derived from this compound) contributes to its ability to provide increased three-dimensional (3D) coverage, a feature highly desirable in drug discovery for effectively sampling molecular space and interacting with biological targets. researchgate.netnih.govrsc.org Chiral pyrrolidines derived from amino acids, such as proline, are well-established examples that function as effective chiral auxiliaries in asymmetric synthesis. ohiolink.edu
Construction of Complex Heterocyclic Scaffolds (e.g., Pyrrolidine Alkaloids, Pyrroles)
Pyrrolines are instrumental in the construction of more complex heterocyclic scaffolds, including saturated pyrrolidines and aromatic pyrroles, as well as fused ring systems like pyrrolizidine (B1209537) alkaloids. Their interconversion highlights their central role in the synthesis of diverse nitrogen heterocycles. Pyrrolines can be readily transformed into pyrrolidines through reduction of the double bond or into pyrroles through oxidation. rsc.org
Specific synthetic methodologies leverage pyrrolines for the preparation of these complex structures. For instance, the dehydrogenation of 1-pyrrolines is a method for synthesizing pyrroles. researchgate.net Pyrrolines also serve as intermediates in the synthesis of various pyrrolidine and pyrrole (B145914) derivatives. researchgate.net The construction of pyrrolidine alkaloids frequently utilizes this compound intermediates or chiral pyrrolidine building blocks. Notable examples include the synthesis of (-)-monomorine and (±)-monomorine I, where this compound derivatives play a key role in the synthetic route. rsc.orgnih.govacs.org Analogues of hepatotoxic pyrrolizidine alkaloids have also been synthesized from this compound derivatives. rsc.org Furthermore, pyrroles and pyrrolines can be efficiently synthesized from readily available starting materials such as propargyl sulfonylamides and allenamides. nih.gov Methods involving the cyclization of allenic compounds, such as the chloroamination products of allenes or α-amino allenes, also provide access to functionalized 3-pyrrolines and pyrroles. acs.orgorganic-chemistry.orgrjptonline.org
Role in Asymmetric Catalysis (Organocatalysis)
Chiral pyrrolidine derivatives have emerged as a prominent class of organocatalysts, effectively promoting a wide range of asymmetric transformations without the need for metal cofactors. This makes organocatalysis an environmentally friendly and cost-effective approach in organic synthesis. mdpi.comacs.orgunibo.it L-Proline, a naturally occurring pyrrolidine imino acid, is a foundational example of a pyrrolidine-based organocatalyst and has been successfully employed in numerous asymmetric reactions. mdpi.comacs.orgunibo.it
Pyrrolidine-based organocatalysts are particularly effective in reactions proceeding through enamine or iminium ion intermediates, such as asymmetric aldol (B89426) reactions and Michael additions. mdpi.comacs.orgorganic-chemistry.orgbeilstein-journals.orgacs.org Research has demonstrated their ability to catalyze reactions efficiently even in challenging media like brine, contributing to the development of greener synthetic protocols. organic-chemistry.org While the synthesis of complex pyrrolidine-type organocatalysts can sometimes be multi-step, ongoing research focuses on developing more efficient and modular synthetic approaches. acs.orgacs.org
Design and Synthesis of Chiral this compound-Based Organocatalysts
The design and synthesis of novel and highly efficient chiral this compound-based organocatalysts remains an active area of research. A key aspect involves modifying the structure of the pyrrolidine ring, particularly at the C2 position, to fine-tune the catalytic activity, stereoselectivity, and substrate scope. mdpi.comunibo.it Researchers are continuously developing innovative synthetic strategies for the asymmetric construction of substituted chiral pyrrolidines specifically designed for organocatalytic applications. unibo.it
Examples of designed organocatalysts include those with bulky substituents at the C2 position, which have shown effectiveness in asymmetric Michael additions. beilstein-journals.org Modular approaches, such as employing "click" chemistry, have been utilized to rapidly generate libraries of diverse pyrrolidine-type organocatalysts for screening in asymmetric reactions. acs.orgacs.org Chiral this compound derivatives used in organocatalysis can be synthesized from various chiral precursors, including chiral imines, or through methods like chiral protonation or enzymatic desymmetrization, allowing access to enantiopure catalysts. beilstein-journals.orgnih.gov Pyrrolidine-thioxotetrahydropyrimidinone derivatives represent another class of pyrrolidine-based structures explored for their organocatalytic properties. organic-chemistry.org Furthermore, chiral pyrrolidine moieties have been successfully incorporated into covalent organic frameworks (COFs), creating heterogeneous chiral catalysts that combine the benefits of organocatalysis with the advantages of solid supports. acs.orgwgtn.ac.nz
This compound-Based Ligands in Metal Catalysis
Beyond their role in organocatalysis, this compound and pyrrolidine scaffolds are also integral components in the design of ligands for metal-catalyzed reactions. The ability of the nitrogen atom to coordinate with metal centers, coupled with the potential for introducing chirality into the this compound framework, makes them valuable in asymmetric metal catalysis. mdpi.comunibo.it
Recent research has focused on the development of chiral pyrrolidine-substituted ligands for transition metal catalysis. For instance, chiral pyrrolidinyl ferrocene-containing ligands have been designed and synthesized for use in rhodium-catalyzed asymmetric hydrogenation. These ligands have demonstrated excellent enantioselectivities in the hydrogenation of various substrates, including dehydroamino acid esters and α-aryl enamides. mdpi.com In another application, chiral BOX ligands, which can incorporate a pyrrolidine or related scaffold, have been successfully employed in conjunction with cobalt and nickel catalysts to achieve high regio- and enantioselectivity in the hydroalkylation of 3-pyrrolines, leading to the formation of chiral pyrrolidines. organic-chemistry.org Pyrrole-based ligands have also been synthesized and studied for their coordination chemistry with transition metals like Copper(II) and Nickel(II). researchgate.net
Potential in Materials Science Research and Novel Chemical Entities
A notable application in materials science involves the incorporation of pyrrolidine-fused chlorin (B1196114) into metal-organic frameworks (MOFs). This modification has shown promise for the development of materials with enhanced properties for applications such as NO2 gas sensing, where the pyrrolidine-fused chlorin contributes to the material's photophysical characteristics and sensing capabilities. mdpi.com Chiral hybrid materials incorporating pyrrolidine building units within a siliceous framework have also been developed, demonstrating their utility as heterogeneous catalysts in asymmetric Michael additions with high stereocontrol and notable hydrothermal stability. rsc.org
Furthermore, the pyrrolidine ring, often accessed or related to this compound chemistry, is a widely utilized scaffold in medicinal chemistry for the discovery and synthesis of novel chemical entities (NCEs) with potential therapeutic applications. researchgate.netrsc.orgmdpi.comnih.govacs.org The pyrrolidine ring's ability to adopt different conformations due to pseudorotation contributes to its effectiveness in exploring 3D molecular space, which is advantageous for designing molecules that can effectively interact with biological targets. researchgate.netnih.govrsc.org Many pyrrolidine-containing drugs are synthesized starting from readily available cyclic precursors like proline and 4-hydroxyproline. mdpi.com Recent research highlights the synthesis of spirooxindole-pyrrolines as novel chemical entities with potential anticancer activity. mdpi.comacs.org Pyrrolidine-based thiosemicarbazones have also been synthesized and evaluated for their inhibitory activity against enzymes like dihydrofolate reductase, indicating their potential as therapeutic agents. rsc.org Additionally, novel pyrrolidine diketopiperazines have demonstrated selective inhibitory effects on melanoma cells. acs.org The versatility of the this compound and pyrrolidine scaffolds makes them important motifs in the ongoing search for new drugs and functional materials.
Q & A
Q. What are the structural distinctions between 1-pyrroline, 2-pyrroline, and 3-pyrroline, and how can they be experimentally differentiated?
Pyrroline isomers differ in the position of the double bond and nitrogen atom. 1-Pyrroline is a cyclic imine, while 2- and 3-pyrroline are cyclic amines. Differentiation requires spectroscopic techniques:
- NMR : Chemical shifts in - and -NMR reveal distinct electronic environments. For example, 1-pyrroline’s imine group produces a deshielded proton signal (~δ 8.5 ppm).
- IR Spectroscopy : Stretching frequencies for C=N (1-pyrroline: ~1640 cm) vs. C-N (2-/3-pyrroline: ~1180 cm) .
- X-ray crystallography : Resolves bond-length variations (e.g., 1-pyrroline’s shorter C=N bond vs. C-N in amines) .
Q. What analytical methods are optimal for quantifying this compound derivatives in complex matrices (e.g., biological or environmental samples)?
- Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile pyrrolines; derivatization (e.g., silylation) enhances stability .
- High-Performance Liquid Chromatography (HPLC) : Paired with UV-Vis detection (λ~210–230 nm) for non-volatile derivatives .
- Challenges : this compound’s reactivity with atmospheric oxidants (e.g., OH radicals) necessitates inert sampling conditions to avoid degradation .
Q. How can this compound synthesis protocols be optimized for regioselectivity in heterocyclic systems?
- Catalytic hydrogenation of pyrrole : Use palladium or nickel catalysts under controlled pressure to selectively reduce double bonds (e.g., 1-pyrroline synthesis) .
- Cycloaddition reactions : For 2-/3-pyrroline derivatives, employ [3+2] cycloadditions with nitrones or azides to control regiochemistry .
- Validation : Monitor reaction progress via -labeling to track nitrogen incorporation .
Advanced Research Questions
Q. How do this compound-DNA interactions influence structural dynamics, and what methodological approaches quantify these effects?
- Probe design : this compound-linked nitroxide probes (e.g., R5a) assess DNA flexibility. Electron paramagnetic resonance (EPR) measures steric constrictions (S-values ±0.022) .
- Molecular dynamics (MD) simulations : Model this compound’s minor-groove interactions and linker flexibility (e.g., RMSD <1.5 Å for DNA backbone deviations) .
- Caveats : Neutralization of phosphate charges by this compound may alter electrostatic profiles; control experiments with unmodified DNA are critical .
Q. What kinetic models explain this compound’s atmospheric reactivity, and how can conflicting rate constants be resolved?
- OH radical reactions : this compound’s rate constant () is estimated at cm molecule s via relative decay analysis. Discrepancies arise from competing pathways (H-abstraction vs. addition) .
- Validation : Compare with pyrrole ( cm molecule s) and butenenitrile ( cm molecule s) to validate mechanisms .
- Uncertainties : Fast-reacting species may skew OH exposure calculations; use aromatic reference compounds (e.g., benzene) for calibration .
Q. How do steric and electronic effects in this compound derivatives modulate bioactivity (e.g., antimicrobial or anticancer properties)?
- Structure-activity relationship (SAR) : Diarylated pyrrolines (e.g., 3,4-dichloro derivatives) exhibit enhanced bioactivity due to increased lipophilicity and π-π stacking .
- In vitro assays : Screen cytotoxicity via MTT assays, correlating IC values with substituent electronegativity (Hammett σ constants) .
- Metabolic stability : Assess oxidative metabolism using liver microsomes; this compound’s imine group is prone to hydrolysis, requiring prodrug strategies .
Q. What experimental and computational strategies address contradictions in this compound’s photochemical behavior?
- Laser-induced fluorescence (LIF) : Track excited-state dynamics (e.g., intersystem crossing rates) .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity under UV irradiation .
- Contradictions : Discrepancies in emission spectra may stem from solvent polarity effects; use aprotic solvents (e.g., hexane) to minimize artifacts .
Methodological Guidelines
- Data validation : Replicate kinetic studies under varying OH exposures to confirm reaction order .
- Synthetic reproducibility : Document catalyst loading and reaction times to ensure consistency across labs .
- Ethical reporting : Disclose steric effects in DNA studies to avoid overinterpretation of minor structural changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
